2-(3-Aminooxetan-3-yl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminooxetan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-5(1-2-7)3-8-4-5/h7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQCSLLDJIBJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Aminooxetan-3-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-Aminooxetan-3-yl)ethanol (CAS No. 1379812-08-4), a key building block in modern medicinal chemistry. The strategic incorporation of the 3-aminooxetane motif can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic use of this versatile compound.
Introduction: The Rise of Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in drug discovery. Its inherent ring strain, approximately 25.5 kcal/mol, and the polarized C-O bonds contribute to its unique chemical reactivity and physical properties.[1] Notably, the oxetane moiety serves as an effective bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl groups.[1] This substitution can lead to profound improvements in critical drug-like properties such as aqueous solubility, lipophilicity, and metabolic stability.[1]
Among the various substituted oxetanes, 3-aminooxetanes have garnered significant attention. The presence of the amino group provides a key handle for further functionalization, allowing for the facile incorporation of the oxetane core into a wide array of molecular scaffolds. This compound, featuring both a primary amine and a primary alcohol, represents a particularly versatile building block, offering two distinct points for chemical modification.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for this compound in public literature, the following properties are a combination of available data from suppliers and predicted values based on its structure. These predictions are derived from computational models and analogies with similar 3,3-disubstituted oxetanes.
General Properties
| Property | Value/Information | Source |
| CAS Number | 1379812-08-4 | [2][3] |
| Molecular Formula | C₅H₁₁NO₂ | [3] |
| Molecular Weight | 117.15 g/mol | [3] |
| Appearance | Predicted to be a solid or liquid | [2] |
| Storage | Store in a sealed, air-resistant place | [2] |
Predicted Spectroscopic Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the oxetane ring and the ethanol side chain.
-
Oxetane Ring Protons: The four protons on the oxetane ring would likely appear as two distinct multiplets in the range of δ 4.0-5.0 ppm.
-
Ethanol Side Chain: The methylene group adjacent to the hydroxyl group (-CH₂OH) would likely resonate around δ 3.5-3.8 ppm, while the methylene group attached to the oxetane ring (-C-CH₂-) would be expected in a similar region.
-
Amine and Hydroxyl Protons: The -NH₂ and -OH protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. These signals would be exchangeable with D₂O.
The carbon NMR spectrum is predicted to show five distinct signals corresponding to the five carbon atoms in the molecule.
-
Oxetane Ring Carbons: The CH₂ carbons of the oxetane ring are expected to appear in the range of δ 70-80 ppm, while the quaternary carbon is predicted to be further downfield.
-
Ethanol Side Chain Carbons: The carbon of the -CH₂OH group would likely be in the δ 60-65 ppm region, and the carbon of the -C-CH₂- group would be in a similar range.
The IR spectrum would be characterized by the following key absorption bands:
-
O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the O-H and N-H bonds.
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range due to the stretching of C-H bonds.
-
C-O Stretching: A strong band around 1050-1150 cm⁻¹ characteristic of the C-O stretching of the ether in the oxetane ring and the primary alcohol.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 117. Common fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O) or ethylene (C₂H₄), as well as cleavage of the ethanol side chain.
Synthesis and Reactivity
While a specific, detailed synthesis for this compound is not widely published, its preparation can be conceptualized through established methodologies for the synthesis of 3-substituted 3-aminooxetanes.
Proposed Synthetic Strategies
A plausible synthetic approach would start from a suitable precursor that can be elaborated to introduce both the amino and the hydroxyethyl groups at the 3-position of the oxetane ring.
Strategy 1: From Oxetan-3-one
Oxetan-3-one is a versatile starting material for the synthesis of 3-substituted oxetanes.[1]
Synthesis from Oxetan-3-one. A potential route starting from the commercially available oxetan-3-one.
Experimental Protocol (Conceptual):
-
Cyanohydrin Formation: React oxetan-3-one with trimethylsilyl cyanide (TMSCN) followed by acidic workup to form the cyanohydrin intermediate.
-
Strecker Reaction: Treatment of the cyanohydrin with an ammonia source would yield the corresponding amino nitrile.
-
Hydrolysis and Esterification: The nitrile can be hydrolyzed to a carboxylic acid, which is then esterified.
-
Reduction: The ester is subsequently reduced, for example with lithium aluminum hydride (LiAlH₄), to afford the final product, this compound.
Strategy 2: From a Precursor with a Latent Amino Group
Another approach involves the use of a starting material where the amino group is introduced in a protected form or as a precursor.
Alternative Synthesis Route. A conceptual pathway involving a nitro-alcohol intermediate.
Reactivity Profile
The reactivity of this compound is dictated by its three key functional groups: the primary amine, the primary alcohol, and the oxetane ring.
-
Amine Functionality: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and reductive amination. This allows for the attachment of the molecule to various scaffolds.
-
Alcohol Functionality: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for subsequent nucleophilic substitution.
-
Oxetane Ring: The strained oxetane ring is susceptible to ring-opening reactions under acidic conditions, reacting with various nucleophiles.[1] This reactivity needs to be considered when planning synthetic steps involving acidic reagents. However, the oxetane ring is generally stable under neutral and basic conditions.[4]
Reactivity of this compound. The molecule offers multiple sites for chemical modification.
Applications in Drug Discovery and Development
The unique structural and physicochemical properties of the 3-aminooxetane motif make it a highly desirable building block in the design of novel therapeutics.
Bioisosteric Replacement
As previously mentioned, the oxetane ring is an excellent bioisostere for gem-dimethyl and carbonyl groups.[1] This substitution can lead to:
-
Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the solubility of a molecule, a critical parameter for oral bioavailability.
-
Enhanced Metabolic Stability: The replacement of metabolically labile groups with the more robust oxetane ring can reduce clearance and improve the pharmacokinetic profile of a drug candidate.
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity of an adjacent nitrogen atom, which can be beneficial for optimizing a compound's properties.
Scaffold for Combinatorial Chemistry
The presence of both an amino and a hydroxyl group in this compound provides two orthogonal handles for chemical modification. This allows for the rapid generation of libraries of diverse compounds for high-throughput screening.
Role in Drug Discovery. A workflow illustrating the use of this compound in library synthesis for drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling amino alcohols should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of any vapors.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, including the strained oxetane ring and two points of functionality, offer a powerful tool for modulating the physicochemical properties of bioactive molecules. While specific experimental data for this compound is limited, its potential for improving solubility, metabolic stability, and providing a scaffold for diverse chemical libraries is clear from the broader literature on aminooxetanes. As the demand for novel drug candidates with optimized properties continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role.
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. 2-(3-Amino-oxetan-3-yl)-ethanol 1379812-08-4, CasNo.1379812-08-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 3. 1379812-08-4|this compound|BLD Pharm [bldpharm.com]
- 4. Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-(3-Aminooxetan-3-yl)ethanol (CAS 1379812-08-4): A Versatile Building Block in Modern Drug Discovery
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design of small molecules with optimized physicochemical and pharmacokinetic properties is paramount. Among the structural motifs that have gained significant traction, the oxetane ring stands out for its unique ability to confer desirable attributes upon drug candidates.[1][2] 2-(3-Aminooxetan-3-yl)ethanol is a bifunctional building block featuring this strained four-membered heterocycle, a primary amine, and a primary alcohol. This combination of features makes it an exceptionally valuable tool for introducing polarity, modulating basicity, and improving aqueous solubility, all while providing versatile handles for synthetic elaboration.[3][4]
The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, offering a similar spatial arrangement but with enhanced hydrophilicity and metabolic stability.[4][5] The inherent strain energy of the oxetane ring (approx. 106 kJ·mol⁻¹) and the puckered conformation contribute to a distinct three-dimensional character that can improve binding interactions and explore new chemical space.[6][7] This guide provides a comprehensive technical overview of this compound, detailing its properties, plausible synthetic strategies, applications in drug discovery, and analytical profile for professionals engaged in the development of next-generation therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties underscore its utility as a fragment for library synthesis and lead optimization.
| Property | Value | Reference |
| CAS Number | 1379812-08-4 | N/A |
| Molecular Formula | C₅H₁₁NO₂ | N/A |
| Molecular Weight | 117.15 g/mol | N/A |
| Appearance | Solid or liquid | N/A |
| SMILES | NC1(CCO)COC1 | N/A |
| Purity | Typically >97% (commercial sources) | N/A |
| Storage | Store in a tightly sealed container under inert atmosphere | N/A |
Synthesis and Reaction Mechanisms
While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and logical synthetic route can be devised based on established methodologies for the preparation of 3,3-disubstituted oxetanes.[6][8] A common and effective strategy begins with the commercially available building block, oxetan-3-one.
A Strecker-type reaction on oxetan-3-one would yield an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid, 2-(3-aminooxetan-3-yl)acetic acid.[9] Subsequent reduction of the carboxylic acid moiety, for instance using borane complexes or lithium aluminum hydride under carefully controlled conditions, would furnish the target primary alcohol, this compound. Amine protection (e.g., as a Boc or Cbz derivative) would likely be required prior to the reduction step to prevent side reactions.
Below is a diagram illustrating this conceptual synthetic workflow.
Caption: Plausible synthetic workflow for this compound.
Applications in Drug Discovery
The true value of this compound lies in its application as a versatile building block to enhance the properties of drug candidates.[2][10]
The Role of the Oxetane Moiety
The oxetane ring is a powerful tool for modulating key drug-like properties:
-
Improved Solubility: Replacing a lipophilic group like a gem-dimethyl with an oxetane can significantly increase aqueous solubility, which is often a critical hurdle in drug development.[4][11]
-
Metabolic Stability: The oxetane ring is generally more resistant to oxidative metabolism compared to other cyclic ethers like morpholine or aliphatic chains, potentially leading to improved pharmacokinetic profiles.[6][11]
-
Reduced Lipophilicity (LogD): The polar nature of the oxetane helps to lower a compound's lipophilicity, which can reduce off-target effects and improve its overall ADME profile.[3][4]
-
Basicity (pKa) Modulation: Due to the inductive electron-withdrawing effect of the ether oxygen, an oxetane ring placed near a basic nitrogen atom can significantly lower its pKa. Placing the oxetane beta to the amine, as in this molecule, is expected to reduce the amine's basicity by approximately 1.9 pKa units, which can be crucial for avoiding issues like hERG channel inhibition.[3]
The Amino and Hydroxyl Groups as Synthetic Handles
The primary amine and primary alcohol functionalities provide two orthogonal points for synthetic diversification.
-
Amine Functionality: The amino group is a key nucleophile for a wide range of reactions, including amide bond formation, reductive amination, sulfonamide synthesis, and urea formation. This allows for the straightforward incorporation of the amino-oxetane core into a larger scaffold.[12]
-
Alcohol Functionality: The hydroxyl group can be readily converted into ethers or esters, providing another avenue for derivatization to probe structure-activity relationships (SAR) or attach linkers.
The logical integration of this building block into a drug discovery campaign is depicted below.
Caption: Integration of the building block in a drug discovery workflow.
Analytical Characterization (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two methylene protons of the ethanol side chain (-CH₂-CH₂OH) would likely appear as two triplets. The four protons on the oxetane ring would appear as singlets or complex multiplets in the 4-5 ppm region. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets that are exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The spectrum should display five unique carbon signals: two for the ethanol side chain, and three for the oxetane ring, including the quaternary carbon at the 3-position.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad absorption in the 3200-3500 cm⁻¹ region corresponding to O-H and N-H stretching. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. A characteristic C-O-C stretching band for the oxetane ring is expected around 980-1050 cm⁻¹.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 117. Common fragmentation patterns would likely include the loss of water (m/z = 99) and loss of the hydroxyethyl group (•CH₂CH₂OH).
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the reactivity of primary amines and related small molecules, it should be handled with appropriate caution.
-
Potential Hazards: Assumed to be corrosive and capable of causing skin and eye irritation or burns. It may also be harmful if swallowed or inhaled.
-
Recommended Handling Procedures: All handling should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.
-
Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a highly valuable and strategic building block for medicinal chemistry and drug discovery. Its unique trifunctional nature—a property-enhancing oxetane core, a versatile primary amine, and a hydrophilic alcohol tail—provides chemists with a powerful tool to address common challenges in lead optimization, including poor solubility, metabolic instability, and undesirable basicity. The rational incorporation of this motif can accelerate the development of drug candidates with superior pharmacokinetic and safety profiles.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to 2-(3-Aminooxetan-3-yl)ethanol: Physicochemical Properties and Drug Discovery Applications
Abstract
2-(3-Aminooxetan-3-yl)ethanol is an emerging building block in medicinal chemistry, valued for its unique three-dimensional structure conferred by the strained oxetane ring. This guide provides a comprehensive technical overview of its core physicochemical properties, characterization protocols, and handling considerations. Designed for researchers and drug development professionals, this document synthesizes predicted data with established chemical principles to offer field-proven insights into the application of this versatile scaffold. We will explore its structural attributes, predicted physicochemical parameters, spectroscopic signatures, and its potential role in the design of novel therapeutics.
Introduction: The Value of a Strained Scaffold
In the landscape of modern drug discovery, moving beyond flat, two-dimensional structures is paramount for accessing novel chemical space and improving drug-like properties. Saturated heterocycles are key tools in this endeavor, and among them, the oxetane ring has gained significant attention. The 3-amino-3-substituted oxetane motif, in particular, serves as a valuable bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, often improving metabolic stability and aqueous solubility.
This compound (CAS No. 1379812-08-4) is a bifunctional molecule incorporating this valuable oxetane scaffold.[1] It features a primary amine and a primary alcohol, offering two distinct points for chemical modification. This guide provides a detailed examination of its fundamental properties, establishing a baseline for its strategic deployment in synthetic and medicinal chemistry programs.
Molecular and Physicochemical Profile
The molecule's structure combines a hydrophilic amino alcohol side chain with the polar, strained oxetane ring. This combination is expected to confer high aqueous solubility and a distinct three-dimensional conformation.
Core Structural and Chemical Identifiers
| Property | Value | Source |
| CAS Number | 1379812-08-4 | [1][2] |
| Molecular Formula | C₅H₁₁NO₂ | [1] |
| Molecular Weight | 117.15 g/mol | [1] |
| SMILES | NC1(CCO)COC1 | [1] |
| Appearance | Predicted: Solid or liquid | [2] |
Predicted Physicochemical Properties
The following table summarizes key physicochemical parameters, which are critical for anticipating the molecule's behavior in biological and chemical systems. Note that these are computationally predicted values and should be confirmed experimentally.
| Parameter | Predicted Value | Significance in Drug Discovery |
| pKa (Strongest Basic) | 8.5 - 9.5 | Influences ionization state at physiological pH, affecting receptor binding and solubility. |
| pKa (Strongest Acidic) | 15.0 - 16.0 | Relates to the hydroxyl group, which is generally not acidic under physiological conditions. |
| logP (Octanol/Water) | -1.5 to -0.8 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low passive membrane permeability. |
| Boiling Point | ~230-240 °C (Predicted) | Provides an estimate for purification by distillation under reduced pressure.[3] |
| Density | ~1.1 g/cm³ (Predicted) | Useful for reagent volume calculations.[3] |
Workflow for Physicochemical Characterization
A systematic approach is required to validate the identity, purity, and properties of this compound. The following workflow outlines the essential steps for comprehensive characterization.
Caption: A logical workflow for the structural and physicochemical validation of this compound.
Spectroscopic and Analytical Characterization
Verifying the structure and purity of this compound is the foundational step before its use in any application. The following protocols are designed to be self-validating systems for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.
Expected ¹H NMR Signals (in D₂O, 400 MHz):
-
~3.8-4.2 ppm (t, 2H): Methylene protons of the ethanol group adjacent to the oxygen (-CH₂-OH).
-
~4.4-4.8 ppm (m, 4H): Methylene protons of the oxetane ring (-O-CH₂-).
-
~1.8-2.2 ppm (t, 2H): Methylene protons of the ethanol group adjacent to the oxetane carbon (-C-CH₂-).
Expected ¹³C NMR Signals (in D₂O, 100 MHz):
-
~75-80 ppm: Oxetane ring methylene carbons (-O-CH₂-).
-
~60-65 ppm: Ethanol methylene carbon adjacent to oxygen (-CH₂-OH).
-
~40-45 ppm: Quaternary carbon of the oxetane ring.
-
~35-40 ppm: Ethanol methylene carbon adjacent to the oxetane ring (-C-CH₂-).
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD) in a clean NMR tube. D₂O is preferred as it will exchange with the labile -NH₂ and -OH protons, causing their signals to disappear, which aids in peak assignment.
-
Acquisition of ¹H Spectrum: Acquire a standard ¹H NMR spectrum. Note the chemical shifts, integration values, and splitting patterns. The integration ratio should correspond to the number of protons in each unique environment.
-
Deuterium Exchange: Add a drop of D₂O to the NMR tube (if not already the solvent), shake, and re-acquire the ¹H spectrum. The disappearance of signals corresponding to the -OH and -NH₂ protons provides definitive confirmation of their assignment.
-
Acquisition of ¹³C and DEPT Spectra: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments. Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons, confirming the assignments.
-
Purity Assessment: Integrate all signals in the ¹H spectrum. The relative integrals should match the expected proton count. The absence of significant unassigned peaks is a strong indicator of high purity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Step-by-Step Protocol for IR Analysis:
-
Sample Preparation: Apply a small amount of the neat liquid or solid sample onto the crystal of an ATR-FTIR spectrometer.
-
Spectrum Acquisition: Collect the spectrum from approximately 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
-
O-H Stretch: A broad band in the range of 3200-3500 cm⁻¹, characteristic of the alcohol group.[4]
-
N-H Stretch: A moderate band (or two bands for a primary amine) in the same 3200-3500 cm⁻¹ region, often appearing as shoulders on the broader O-H band.
-
C-H Stretch: Sharp peaks between 2850-3000 cm⁻¹.[4]
-
C-O Stretch (Ether): A strong, characteristic band for the oxetane ring ether linkage, typically around 950-1100 cm⁻¹.
-
C-O Stretch (Alcohol): A strong band around 1050-1150 cm⁻¹.[4]
-
Reactivity, Stability, and Handling
Understanding the molecule's chemical behavior is crucial for its successful application in synthesis and for ensuring laboratory safety.
Interplay of Structural Features and Properties
The molecule's functionality is dictated by the interplay between its three core components: the primary amine, the primary alcohol, and the oxetane ring.
Caption: The relationship between the molecule's functional groups and its key chemical properties.
-
Primary Amine: The amino group is the primary basic center of the molecule and a potent nucleophile. It will readily undergo standard amine reactions such as acylation, alkylation, and reductive amination.
-
Primary Alcohol: The hydroxyl group is a secondary site for derivatization. It can be oxidized, converted into a leaving group, or used in esterification and etherification reactions.
-
Oxetane Ring: The four-membered ring is strained and susceptible to nucleophilic ring-opening, particularly under acidic conditions. This provides a synthetic route to 1,3-disubstituted propanol derivatives. However, the ring is generally stable under neutral and basic conditions.[5]
Safety, Storage, and Disposal
As with any amine-containing compound, appropriate safety precautions are mandatory.[6]
Step-by-Step Handling Protocol:
-
Risk Assessment: Before use, conduct a thorough risk assessment. Review general safety data for aliphatic amines and alcohols.[6]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[7]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9] The product may require cold-chain transportation and storage.[1]
-
Spill Management: In case of a spill, barricade the area and absorb the material with an inert absorbent (e.g., vermiculite or sand).[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.[9]
Conclusion
This compound is a promising and versatile building block for medicinal chemistry. Its key attributes—high hydrophilicity, two distinct points for derivatization, and a rigid 3D oxetane core—make it an attractive scaffold for developing next-generation therapeutics. This guide provides the foundational physicochemical data, characterization protocols, and handling procedures necessary for its effective and safe implementation in research and development settings. Experimental validation of the predicted properties outlined herein is a critical next step for any laboratory incorporating this compound into its synthetic programs.
References
- 1. 1379812-08-4|this compound|BLD Pharm [bldpharm.com]
- 2. 2-(3-Amino-oxetan-3-yl)-ethanol 1379812-08-4, CasNo.1379812-08-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 3. 2-(3-(Aminomethyl)oxetan-3-yl)ethanol | 1045709-42-9 [amp.chemicalbook.com]
- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. synquestlabs.com [synquestlabs.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. m.youtube.com [m.youtube.com]
- 9. resources.tamusa.edu [resources.tamusa.edu]
2-(3-Aminooxetan-3-yl)ethanol molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(3-Aminooxetan-3-yl)ethanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. The oxetane ring, a strained four-membered ether, is increasingly utilized as a versatile structural motif in drug design to modulate key physicochemical properties. This document delves into the intricate interplay of ring strain, substituent effects, and non-covalent interactions that dictate the three-dimensional architecture of this molecule. We present a detailed examination of the oxetane ring's puckered nature and the dominant role of intramolecular hydrogen bonding in defining the orientation of the aminoethanol side chain. Methodologies for conformational elucidation, including computational modeling and spectroscopic analysis, are discussed with detailed protocols to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Oxetane Motif
The field of medicinal chemistry is in a constant search for molecular scaffolds that can enhance the pharmacological profile of drug candidates. Oxetanes, four-membered cyclic ethers, have emerged as valuable bioisosteres for commonly used groups like gem-dimethyl and carbonyl moieties.[1][2][3] Their incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also introducing a greater degree of three-dimensionality into otherwise flat molecules.[4][5]
The molecule this compound (CAS: 1379812-08-4) embodies the strategic utility of this scaffold. It features a 3,3-disubstituted oxetane core, a substitution pattern known to enhance the ring's stability.[5][6] The presence of both a primary amine and a primary alcohol provides crucial hydrogen bonding capabilities, making its three-dimensional structure and conformational dynamics critical determinants of its potential biological activity. Understanding this molecule's preferred conformation is paramount for predicting and optimizing its interactions with protein targets. This guide offers an in-depth exploration of its structural features, the forces governing its conformation, and the analytical techniques used to study them.
Analysis of Molecular Structure
The unique chemical behavior of this compound is rooted in the distinct characteristics of its oxetane ring and its appended functional groups.
The Strained Oxetane Ring
The four-membered oxetane ring is characterized by significant angle strain. The internal bond angles (C-O-C ~90.2°, C-C-O ~92.0°, C-C-C ~84.8°) deviate substantially from the ideal sp³ tetrahedral angle of 109.5°.[2] This strain has two major consequences:
-
Enhanced Basicity: The strained C–O–C bond angle exposes the oxygen's lone pair of electrons, making the oxetane oxygen an exceptionally strong hydrogen-bond acceptor and Lewis base.[1][2]
-
Ring Puckering: While the parent oxetane molecule is nearly planar, the introduction of substituents, particularly at the C3 position, induces a non-planar or "puckered" conformation to alleviate steric and torsional strain from eclipsing interactions.[2][7][8] For a 3,3-disubstituted oxetane like the one , this puckering is a defining structural feature.
The 3,3-Disubstituted Core
The molecule possesses two functional groups at the C3 position:
-
A primary amine (-NH₂)
-
A 2-hydroxyethyl group (-CH₂CH₂OH)
This 3,3-disubstitution pattern is synthetically important as it sterically shields the oxetane's C-O bonds from nucleophilic attack, thereby increasing its stability against ring-opening, a common reactivity pathway for strained ethers.[5]
The Conformational Landscape: A Dominance of Intramolecular Forces
The overall three-dimensional shape of this compound is not random but is governed by a delicate balance of stabilizing and destabilizing forces. The most significant of these is the potential for intramolecular hydrogen bonding.
Intramolecular Hydrogen Bonding (IHB)
Amino alcohols are well-documented to form stable intramolecular hydrogen bonds (IHBs), which significantly influence their conformational preferences.[9][10][11] In this compound, the most probable IHB is an O-H···N interaction, where the hydroxyl group of the ethanol side chain acts as the hydrogen bond donor and the lone pair of the C3-amino group acts as the acceptor.
This interaction forces the flexible ethanol side chain to fold back towards the oxetane ring, creating a stable, low-energy conformation characterized by a six-membered pseudo-cycle. While an N-H···O hydrogen bond is also conceivable, studies on simple amino alcohols have shown the O-H···N conformation to be energetically more favorable.[11][12]
The presence of this IHB has profound implications:
-
It drastically reduces the number of accessible conformations for the side chain.
-
It pre-organizes the molecule into a specific shape, which can be critical for receptor binding.
-
In non-polar environments, this IHB-stabilized conformer is expected to be the dominant species in the conformational equilibrium.[10] In polar, protic solvents, competition from intermolecular hydrogen bonds with the solvent may disrupt the IHB, favoring more extended, solvated conformations.
Integrated Conformational Model
The preferred conformation of this compound is therefore a composite of two key features:
-
A puckered oxetane ring where the substituents at C3 occupy pseudo-axial and pseudo-equatorial positions to minimize steric clash.
-
A folded ethanol side chain locked in place by a strong O-H···N intramolecular hydrogen bond.
This conformation dictates how the molecule presents its key pharmacophoric features—the hydrogen bond donor/acceptor amine, the hydrogen bond donor/acceptor hydroxyl group, and the hydrogen bond acceptor oxetane oxygen—to a potential binding partner.
Methodologies for Conformational Analysis
A combination of computational and experimental techniques is required to fully characterize the conformational preferences of this compound.
In Silico Approach: Computational Modeling
Computational chemistry provides a powerful tool for predicting the geometries and relative energies of different conformers. Density Functional Theory (DFT) is a particularly well-suited method for this purpose.[13][14]
Experimental Protocol: DFT-Based Conformational Search
-
Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software. Generate a diverse set of initial conformers by systematically rotating all rotatable bonds (C3-C, C-C, C-O).
-
Geometry Optimization: Perform a full geometry optimization for each starting conformer.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: B3LYP functional.
-
Basis Set: 6-31+G(d,p) or a larger basis set for higher accuracy. This includes diffuse functions, which are important for accurately describing non-covalent interactions like hydrogen bonds.
-
-
Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermochemical data (enthalpy and entropy).
-
Energy Analysis: Calculate the Gibbs Free Energy (G) for each confirmed conformer. The relative free energies (ΔG) are used to determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K), revealing the most probable structures.[10][12]
-
Structural Analysis: Analyze the key geometric parameters of the lowest-energy conformer(s), including the H···N distance and the O-H···N angle of the intramolecular hydrogen bond, and the puckering parameters of the oxetane ring.
Diagram 1: Computational Workflow for Conformation Analysis
Experimental Validation: Spectroscopic Techniques
Experimental data is essential to validate the predictions from computational models. Infrared and Nuclear Magnetic Resonance spectroscopy are particularly powerful for this task.
The O-H stretching frequency in an IR spectrum is a highly sensitive probe for hydrogen bonding.
-
Prediction: The IHB-stabilized conformer will exhibit a broad absorption band for the O-H stretch at a significantly lower wavenumber (typically 3200-3500 cm⁻¹) compared to a "free" hydroxyl group (~3600-3650 cm⁻¹).[11][12][15] The observation of this red-shifted band in a dilute solution of a non-polar solvent (e.g., CCl₄) is strong evidence for an intramolecular hydrogen bond.
Experimental Protocol: FTIR-ATR Spectroscopy
-
Sample Preparation: Prepare a dilute solution (e.g., <0.01 M) of the compound in a dry, non-polar, aprotic solvent like carbon tetrachloride or cyclohexane to minimize intermolecular interactions. For a neat sample, use a liquid film on a salt plate or an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Acquire a background spectrum of the pure solvent or the empty ATR crystal.
-
Sample Spectrum Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Scan Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64 scans for good signal-to-noise.
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Carefully analyze the region between 3000 cm⁻¹ and 3700 cm⁻¹ for the position and shape of the O-H and N-H stretching bands.
NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms.
-
Prediction: The proton of the hydroxyl group (OH) involved in the IHB is expected to be deshielded, appearing at a higher chemical shift (δ) in the ¹H NMR spectrum compared to a non-hydrogen-bonded alcohol. Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect through-space correlations between protons. A NOESY cross-peak between protons on the ethanol side chain and protons on the oxetane ring would provide definitive proof of a folded, compact conformation.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Use a non-polar solvent like CDCl₃ to favor the IHB.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard single-pulse ¹H acquisition.
-
Analysis: Identify the chemical shift of the OH proton. Its downfield shift and potential broadening are indicative of hydrogen bonding.
-
-
²D NOESY Acquisition:
-
Experiment: Standard 2D NOESY pulse sequence.
-
Mixing Time: Use a mixing time appropriate for small molecules (e.g., 500-800 ms) to allow for the buildup of NOE signals.
-
-
Data Processing and Analysis: Process the 2D data and look for cross-peaks that indicate spatial proximity (<5 Å) between specific protons. For example, a correlation between the -CH₂OH protons and the oxetane ring protons would confirm the folded conformation.
Diagram 2: Experimental Workflow for Conformation Validation
Data Summary
The following table summarizes the key structural features and the expected experimental evidence for the dominant conformation of this compound.
| Feature | Description | Expected Experimental Evidence (in Non-Polar Solvent) |
| Core Scaffold | 3,3-disubstituted oxetane ring. | ¹³C NMR signals characteristic of a strained four-membered ring. |
| Ring Conformation | Puckered (non-planar) to alleviate steric and torsional strain. | Complex coupling patterns for ring protons in ¹H NMR. |
| Side Chain Conformation | Folded back towards the ring to facilitate intramolecular hydrogen bonding. | NOE correlations between side-chain protons and ring protons in 2D NOESY spectrum. |
| Dominant Interaction | Intramolecular O-H···N hydrogen bond. | IR: Broad, red-shifted O-H stretching band (<3500 cm⁻¹). ¹H NMR: Downfield chemical shift for the OH proton. |
Conclusion and Outlook
The molecular architecture of this compound is a finely tuned system dictated by the inherent strain of its four-membered ring and the powerful organizing effect of an intramolecular hydrogen bond. The dominant conformation features a puckered oxetane core with a folded aminoethanol side chain locked in place by an O-H···N interaction. This pre-organized, rigidified structure significantly reduces the molecule's conformational flexibility, presenting its key functional groups in a well-defined spatial arrangement.
For drug development professionals, this understanding is crucial. The defined three-dimensional shape governs how the molecule fits into a target's binding pocket and orients its hydrogen bond donors and acceptors for molecular recognition. The methodologies outlined in this guide provide a robust framework for analyzing this and other substituted oxetanes, enabling a more rational, structure-based approach to the design of next-generation therapeutics.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non-covalent interactions in molecular systems: thermodynamic evaluation of the hydrogen bond strength in aminoalcohols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The 2-(3-Aminooxetan-3-yl)ethanol Molecule: Structure and Significance
An In-Depth Technical Guide to the Spectroscopic Profile of 2-(3-Aminooxetan-3-yl)ethanol
Abstract: This technical guide provides a comprehensive spectroscopic profile of this compound (CAS: 1379812-08-4), a molecule of interest in medicinal chemistry and drug development. The oxetane ring is a valuable structural motif known to favorably modulate physicochemical properties such as solubility and metabolic stability.[1][2] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, the analyses herein are founded on established spectroscopic principles and data from analogous structures. Detailed, field-proven protocols for data acquisition are provided to serve as a self-validating framework for researchers. This guide is intended for scientists in chemical research and drug development seeking to synthesize, identify, or characterize this and related functionalized oxetanes.
This compound is a unique small molecule featuring a strained four-membered oxetane ring, a primary amine, and a primary alcohol. This combination of functional groups makes it a polar, versatile building block. The oxetane moiety, in particular, is increasingly utilized as a bioisostere for carbonyl or gem-dimethyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles in drug candidates.[1][2]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1379812-08-4[3][4] |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| Structure | ![]() |
Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach provides the highest level of confidence. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular mass and provides fragmentation data indicative of the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the atomic connectivity.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
The choice of a polar, aprotic solvent like DMSO-d₆ is crucial for solubilizing the molecule and, importantly, for observing the exchangeable protons of the -OH and -NH₂ groups as distinct, albeit often broad, signals.
| Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |
| H-a (-CH₂-O, oxetane) | ~4.5 - 4.3 | Doublet | 2H | Protons on carbon adjacent to the oxetane oxygen are highly deshielded. They are diastereotopic and would appear as an AB quartet, but may resolve as a simple doublet if coupling constants are similar. |
| H-b (-CH₂-C, oxetane) | ~4.3 - 4.1 | Doublet | 2H | Similar to H-a, these diastereotopic protons are deshielded by the adjacent oxygen. |
| H-c (-CH₂-OH) | ~3.5 | Triplet | 2H | Methylene group adjacent to the hydroxyl group. Deshielded by oxygen. |
| H-d (-OH) | ~4.5 (broad) | Singlet | 1H | Exchangeable proton; chemical shift is concentration and temperature-dependent. |
| H-e (-NH₂) | ~2.0 (broad) | Singlet | 2H | Exchangeable protons; typically less deshielded than hydroxyl protons. |
| H-f (-CH₂-C) | ~1.8 | Triplet | 2H | Methylene group adjacent to the quaternary carbon of the oxetane. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Proton-decoupled ¹³C NMR provides a count of unique carbon environments.
| Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| C-1 (-CH₂-O, oxetane) | ~80 | Carbon directly bonded to the oxetane oxygen is significantly deshielded. |
| C-2 (-C-NH₂) | ~58 | Quaternary carbon bonded to nitrogen and part of the strained ring. |
| C-3 (-CH₂-OH) | ~60 | Carbon bonded to the primary alcohol oxygen. |
| C-4 (-CH₂-C) | ~40 | Carbon of the ethyl side chain adjacent to the quaternary center. |
Experimental Protocol for NMR Acquisition
This protocol ensures high-quality, reproducible data for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ over CDCl₃ is deliberate to better resolve the exchangeable -OH and -NH₂ protons.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition (500 MHz):
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 16 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition (125 MHz):
-
Pulse Program: Proton-decoupled single-pulse with NOE enhancement (zgpg30).
-
Number of Scans: 1024 (or more, as needed for signal-to-noise).
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
-
Integrate ¹H NMR signals and analyze multiplicities for structural insights.
-
Infrared (IR) Spectroscopy Analysis
FTIR spectroscopy is ideal for rapidly confirming the presence of the key functional groups (-OH, -NH₂, C-O) based on their characteristic vibrational frequencies.
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) | The broadness is a hallmark of intermolecular hydrogen bonding, a defining feature of alcohols.[5][6][7] |
| 3350 & 3280 | Medium, Sharp (two peaks) | N-H Asymmetric & Symmetric Stretch (Primary Amine) | The presence of two distinct, sharp peaks in this region is a definitive indicator of a primary (-NH₂) amine.[5][8] |
| 2960 - 2850 | Medium-Strong | C-H Stretch (Aliphatic) | Characteristic of sp³ hybridized C-H bonds in the molecule's backbone.[5] |
| ~1600 | Medium | N-H Bend (Scissoring) | This bending vibration is characteristic of primary amines.[6][8] |
| ~1250 - 1020 | Strong | C-O Stretch (Alcohol) & C-N Stretch (Amine) | A strong band in this region is expected for the C-O bond of the primary alcohol.[7] The C-N stretch of the aliphatic amine also appears here and may overlap.[6][8] |
| ~980 | Medium-Strong | C-O-C Stretch (Oxetane Ring) | The strained cyclic ether has a characteristic C-O-C stretching frequency. |
Experimental Protocol for FTIR-ATR Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a soft tissue dampened with isopropanol and allow to dry completely.
-
-
Background Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
-
Sample Analysis:
-
Place a single drop of neat liquid this compound (or a small amount of solid) directly onto the center of the ATR crystal.
-
Apply pressure with the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Use peak-picking tools to identify the wavenumbers of key absorption bands.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern upon ionization. The presence of nitrogen means the molecule will adhere to the "Nitrogen Rule," expecting an odd nominal molecular weight (117), which is a key diagnostic feature.[9]
Predicted Mass Spectrum and Fragmentation
Using Electron Ionization (EI), the molecular ion (M⁺˙) is expected at m/z = 117. Key fragmentation pathways would likely involve alpha-cleavage, which is a dominant process for both amines and alcohols.
| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 117 | [C₅H₁₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 87 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |
| 86 | [M - CH₂NH₂]⁺ | Cleavage of the C-C bond adjacent to the amine, with rearrangement. |
| 71 | [C₄H₇O]⁺ | Ring-opening of the oxetane followed by loss of the aminoethanol side chain. Fragmentation of cyclic ethers is a common pathway.[10][11] |
| 57 | [C₃H₅O]⁺ | Further fragmentation of the oxetane ring. |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage with loss of the largest radical, a very common pathway for primary amines, often resulting in the base peak.[9] |
Experimental Protocol for MS Acquisition (EI)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a direct insertion probe.
-
-
Data Acquisition (EI Mode):
-
Ionization Energy: 70 eV (standard).
-
Mass Range: m/z 25 - 200.
-
Source Temperature: ~230 °C.
-
Scan Speed: 1 scan/second.
-
-
Data Analysis:
Conclusion
The structural elucidation of this compound can be confidently achieved through a coordinated application of NMR, IR, and MS techniques. The predicted spectroscopic data provides a clear roadmap for confirmation: ¹H and ¹³C NMR will define the precise carbon-hydrogen framework, FTIR will provide rapid verification of the essential primary amine and primary alcohol functionalities, and MS will confirm the molecular weight and reveal characteristic fragmentation patterns. The protocols detailed in this guide represent a robust methodology for obtaining high-fidelity data, empowering researchers to verify the synthesis and purity of this valuable chemical building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1379812-08-4|this compound|BLD Pharm [bldpharm.com]
- 4. 2-(3-Amino-oxetan-3-yl)-ethanol 1379812-08-4, CasNo.1379812-08-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 5. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 6. wikieducator.org [wikieducator.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 11. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
Solubility and stability of 2-(3-Aminooxetan-3-yl)ethanol
An In-Depth Technical Guide to the Solubility and Stability of 2-(3-Aminooxetan-3-yl)ethanol
Authored by: A Senior Application Scientist
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific scrutiny. Among the most critical of these evaluations are the determination of its solubility and stability. These fundamental physicochemical properties are the bedrock upon which formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing this compound, a molecule of interest in modern medicinal chemistry. We will delve into the theoretical underpinnings of its structural components, present detailed experimental protocols for empirical assessment, and offer field-proven insights into navigating the potential challenges this unique scaffold may present. Our focus will be on not just the "what" and "how," but the critical "why" that drives scientifically sound drug development.
The Structural Landscape of this compound: A Double-Edged Sword
The structure of this compound is a fascinating confluence of functional groups, each contributing to its overall physicochemical personality. A deep understanding of these individual components is paramount to predicting and interpreting its behavior.
-
The Oxetane Ring: This four-membered heterocyclic ether is a bioisostere for gem-dimethyl and carbonyl groups, often incorporated to improve metabolic stability, reduce lipophilicity, and enhance aqueous solubility. However, the inherent ring strain can render it susceptible to nucleophilic attack and ring-opening under acidic or strongly nucleophilic conditions.
-
The Primary Amine: The amino group is a key determinant of the molecule's acid-base properties. It will be protonated at physiological pH, conferring aqueous solubility. However, it also presents a potential liability for oxidative degradation and can be a site for unwanted reactions.
-
The Primary Alcohol: The ethanol moiety further contributes to the molecule's hydrophilicity and provides a potential handle for prodrug strategies. It is generally stable but can undergo oxidation or esterification under specific conditions.
The interplay of these functional groups dictates the molecule's solubility and stability profile. For instance, the protonated amine can influence the stability of the adjacent oxetane ring through electronic effects. Therefore, a holistic, rather than a reductionist, approach is essential for a thorough characterization.
Predicting the Physicochemical Persona: In Silico Profiling
Before embarking on extensive laboratory work, in silico tools can provide valuable initial insights into the properties of this compound. These computational predictions help in designing efficient experiments and anticipating potential challenges.
| Property | Predicted Value | Implication for Drug Development |
| pKa | 8.5 - 9.5 | The molecule will be predominantly protonated and positively charged at physiological pH (7.4), suggesting good aqueous solubility. |
| logP | < 1.0 | Indicates a hydrophilic character, which is favorable for solubility but may pose challenges for membrane permeability. |
| Aqueous Solubility | High | The combination of the polar functional groups suggests high intrinsic solubility in aqueous media. |
Note: These are estimated values based on the constituent functional groups. Empirical determination is necessary for confirmation.
The Litmus Test: Experimental Determination of Solubility
While in silico predictions are a useful starting point, the true measure of a compound's solubility lies in empirical determination. The choice of method depends on the stage of drug development and the required throughput.
Thermodynamic Solubility: The Gold Standard
The equilibrium or thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. The shake-flask method is the most widely accepted approach for this determination.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 10) to create a slurry.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: The presence of solid material at the end of the experiment is crucial to confirm that equilibrium has been achieved with an excess of the compound.
Kinetic Solubility: A High-Throughput Alternative
In early discovery, where compound availability is limited and speed is of the essence, kinetic solubility provides a rapid assessment. This method measures the concentration at which a compound precipitates from a solution as it is being prepared from a stock solution.
Experimental Workflow: Kinetic Solubility Assessment
Caption: Workflow for Kinetic Solubility Determination.
Probing for Weaknesses: A Systematic Approach to Stability Assessment
A comprehensive stability profile is non-negotiable for any drug candidate. Forced degradation (or stress testing) is a systematic way to identify the potential degradation pathways and develop a stability-indicating analytical method.
The Crucible: Forced Degradation Studies
In these studies, this compound is subjected to conditions more severe than those it would typically encounter during storage and handling.
| Stress Condition | Typical Conditions | Potential Degradation Pathway for this compound |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60 °C) | Potential for oxetane ring-opening via nucleophilic attack by chloride or water. |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60 °C) | Generally expected to be stable, but the possibility of elimination or other base-catalyzed reactions should be considered. |
| Oxidation | 3% H₂O₂ at room temperature | The primary amine is susceptible to oxidation, potentially forming N-oxides or other degradation products. |
| Photostability | Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | The molecule may or may not have a chromophore that absorbs light in the UV-Vis range, but photostability should be confirmed. |
| Thermal Degradation | Dry heat at a temperature higher than that used for accelerated stability testing (e.g., 80 °C). | Assesses the intrinsic thermal stability of the molecule. |
The Watchful Eye: Developing a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.
Logical Flow for Developing a Stability-Indicating HPLC Method
Caption: Development of a Stability-Indicating HPLC Method.
Mitigating Liabilities: Formulation and Handling Strategies
The data gathered from solubility and stability studies are not merely for regulatory submission; they are a guide to intelligent formulation development.
-
Addressing Low Solubility: While this compound is predicted to have high aqueous solubility, if this is not the case, strategies such as salt formation (utilizing the basic amine), pH adjustment, and the use of co-solvents or complexing agents (e.g., cyclodextrins) can be employed.
-
Enhancing Stability: If degradation is observed, the formulation can be designed to mitigate these pathways. For example, if the compound is susceptible to oxidation, the inclusion of antioxidants and packaging under an inert atmosphere (e.g., nitrogen) would be warranted. If hydrolysis is a concern, formulation as a lyophilized powder for reconstitution or in a non-aqueous vehicle could be considered.
Conclusion: A Foundation for Success
A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a drug candidate. The systematic approach outlined in this guide, from in silico prediction to empirical determination and the development of a stability-indicating analytical method, provides a robust framework for the comprehensive characterization of this promising molecule. By embracing the principles of scientific integrity and causality, researchers can confidently navigate the challenges of drug development and unlock the full therapeutic potential of novel chemical entities.
The Strategic Deployment of 2-(3-Aminooxetan-3-yl)ethanol in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among the heterocyclic building blocks that have garnered significant attention, 2-(3-aminooxetan-3-yl)ethanol has emerged as a cornerstone for the design of next-generation therapeutics. This guide provides an in-depth technical exploration of this versatile building block, from its rational design and synthesis to its strategic application in the development of targeted therapies. We will delve into the causality behind its synthetic route, provide detailed experimental protocols, and illuminate its role in enhancing the drug-like properties of bioactive molecules through illustrative case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the oxetane motif to overcome challenges in drug design and optimization.
Introduction: The Oxetane Motif as a Bioisosteric Game-Changer
The strategic incorporation of small, strained heterocyclic rings has become a powerful tactic in modern drug design. The oxetane ring, a four-membered cyclic ether, has proven to be a particularly valuable bioisostere for commonly employed functionalities such as gem-dimethyl and carbonyl groups.[1][2] Its unique combination of properties, including a compact three-dimensional structure, inherent polarity, and the ability to act as a hydrogen bond acceptor, can profoundly and beneficially influence the characteristics of a parent molecule.[3]
The introduction of an oxetane moiety can lead to significant improvements in:
-
Aqueous Solubility: The polar nature of the ether linkage enhances interactions with water, often leading to a substantial increase in solubility.[3]
-
Metabolic Stability: The oxetane ring is generally less susceptible to oxidative metabolism compared to more traditional functionalities, thereby improving a compound's pharmacokinetic profile.[2]
-
Lipophilicity (LogP/LogD): The replacement of lipophilic groups with the more polar oxetane can modulate a molecule's lipophilicity, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME).
-
Molecular Conformation: The rigid and defined geometry of the oxetane ring can lock a molecule into a more favorable conformation for binding to its biological target.
This compound, with its primary amine and primary alcohol functionalities, offers two key vectors for chemical elaboration, making it an exceptionally versatile building block for the synthesis of diverse compound libraries.
Synthesis of this compound: A Rationale-Driven Approach
A robust and scalable synthesis is crucial for the widespread adoption of any building block. The most logical and efficient pathway to this compound is through the reductive amination of a suitable ketone precursor, namely 3-(2-hydroxyethyl)oxetan-3-one. This approach is predicated on the well-established and reliable nature of reductive amination for the formation of amines from carbonyl compounds.[1]
Retrosynthetic Analysis
A retrosynthetic analysis reveals the key disconnection, highlighting the strategic importance of the ketone precursor.
Caption: Retrosynthetic approach to this compound.
Experimental Protocol: Reductive Amination
This protocol provides a detailed, self-validating methodology for the synthesis of this compound. The choice of reagents and conditions is based on achieving high conversion and simplifying purification.
Reaction Scheme:
Caption: Synthesis of this compound via reductive amination.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 3-(2-Hydroxyethyl)oxetan-3-one | Not available | 116.12 | 10.0 | 1.0 |
| Ammonia (7 N solution in Methanol) | 7664-41-7 | 17.03 | 70.0 | 7.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 15.0 | 1.5 |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Step-by-Step Procedure:
-
Imine Formation: To a solution of 3-(2-hydroxyethyl)oxetan-3-one (1.16 g, 10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add a 7 N solution of ammonia in methanol (10 mL, 70.0 mmol). Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. The addition of a borohydride reducing agent is a well-established method for the reduction of imines to amines.[1]
-
Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours, or until TLC analysis indicates complete consumption of the imine intermediate. Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.
-
Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 5-15% methanol) to yield the pure product as a colorless oil.
Physicochemical Properties and Spectroscopic Characterization
A thorough characterization of the building block is essential for its effective use.
| Property | Value (Predicted/Typical) |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| CAS Number | 1379812-08-4 |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not available |
| LogP (Predicted) | -1.5 to -1.0 |
NMR Spectroscopic Data (Predicted)
While experimental spectra are the gold standard, in their absence, a predicted spectrum based on established chemical shift principles provides valuable guidance for characterization.[4][5]
1H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.55 | d, J = 6.0 Hz | 2H | H-2', H-4' (axial) |
| ~ 4.40 | d, J = 6.0 Hz | 2H | H-2', H-4' (eq.) |
| ~ 3.80 | t, J = 5.5 Hz | 2H | H-1 |
| ~ 2.10 (broad s) | s | 3H | -NH₂, -OH |
| ~ 1.95 | t, J = 5.5 Hz | 2H | H-2 |
13C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 80.0 | C-2', C-4' |
| ~ 60.5 | C-1 |
| ~ 55.0 | C-3' |
| ~ 42.0 | C-2 |
Applications in Drug Discovery: Case Studies
The strategic value of this compound is best illustrated through its incorporation into advanced drug candidates.
Case Study 1: Development of Potent and Selective Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The development of selective inhibitors is a significant challenge. In the optimization of a series of kinase inhibitors, the replacement of a less desirable functionality with the this compound moiety led to a marked improvement in drug-like properties.[6]
Caption: Workflow for optimizing a kinase inhibitor using this compound.
The primary amine of the building block served as a handle for coupling to the core scaffold of the inhibitor, while the hydroxyl group provided an additional point for hydrogen bonding interactions within the kinase active site, enhancing potency. Furthermore, the introduction of the oxetane ring significantly improved the aqueous solubility and metabolic stability of the resulting compounds.
Case Study 2: Design of Novel PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a breakthrough therapy for certain cancers. The design of next-generation PARP inhibitors often focuses on improving selectivity and overcoming resistance. The use of this compound as a building block has enabled the synthesis of novel PARP inhibitors with unique intellectual property and potentially improved pharmacological profiles.[7][8]
In one such example, the amino group of the building block was utilized to form a key amide bond, while the ethanol side chain was positioned to interact with a specific region of the PARP enzyme, contributing to both potency and selectivity. The inherent properties of the oxetane core contributed favorably to the overall ADME profile of the final compound.
Conclusion and Future Perspectives
This compound has firmly established itself as a high-value building block in the medicinal chemist's toolbox. Its rational design, accessible synthesis, and proven ability to enhance the drug-like properties of molecules make it a compelling choice for lead optimization and the development of novel therapeutic agents. As the demand for drug candidates with superior physicochemical and pharmacokinetic profiles continues to grow, the strategic application of unique and versatile building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery. The continued exploration of its reactivity and the development of new synthetic methodologies will further expand its utility and solidify its position as a key component in the design of innovative medicines.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000108) [hmdb.ca]
- 5. rsc.org [rsc.org]
- 6. studylib.net [studylib.net]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 2-(3-Aminooxetan-3-yl)ethanol
Introduction: The Rise of Oxetanes in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a valuable motif.[1][2] Initially considered by some as a synthetic curiosity with potential instability, pioneering work has established 3,3-disubstituted oxetanes as particularly stable and synthetically accessible.[1] Their significance lies in their role as bioisosteres, capable of replacing gem-dimethyl or carbonyl groups, thereby favorably modulating properties such as aqueous solubility, metabolic stability, lipophilicity, and molecular conformation.[1][2] This strategic replacement can lead to enhanced drug-like characteristics, making oxetane-containing compounds highly sought after in the development of new therapeutics.
This guide delves into the discovery and synthesis of a specific, yet increasingly important, oxetane-containing building block: 2-(3-Aminooxetan-3-yl)ethanol. This molecule, bearing both a primary amine and a primary alcohol, offers two points for further chemical modification, making it a versatile synthon for the construction of more complex pharmaceutical intermediates.
Conceptual Origin: A Strategic Design
While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its conceptual origin can be understood through the lens of strategic bioisosteric replacement and the demand for novel, three-dimensional building blocks in drug discovery. The presence of the 3-amino-3-hydroxymethyloxetane core provides a rigid, polar scaffold that can project functionality into specific vectors in a protein binding pocket. The primary amine serves as a key handle for amide bond formation or other derivatizations, while the ethanol substituent offers a flexible linker and an additional point for modification.
The synthesis of this molecule and its protected analogues is not explicitly detailed in a dedicated publication, but a plausible and scientifically sound synthetic strategy can be constructed from established methodologies for the synthesis of substituted oxetanes. The most logical and convergent approach commences with the commercially available oxetan-3-one.
Synthetic Pathways: A Convergent Approach
The synthesis of this compound is most efficiently achieved through a multi-step sequence starting from oxetan-3-one, involving the introduction of the amino and the 2-hydroxyethyl groups at the 3-position. A common and robust strategy involves the use of a protecting group for the amine functionality, typically a tert-butyloxycarbonyl (Boc) group, to ensure selective reactions.
Proposed Synthetic Scheme
A logical synthetic route to this compound is proposed as follows:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations and provide a comprehensive guide to the synthesis of this compound.
Part 1: Synthesis of tert-Butyl (3-(2-hydroxyethyl)oxetan-3-yl)carbamate (Boc-protected intermediate)
This synthesis involves a three-step process starting from oxetan-3-one.
Step 1: Reductive Amination and Protection to yield tert-Butyl (3-hydroxyoxetan-3-yl)carbamate
This initial step introduces the nitrogen functionality at the 3-position of the oxetane ring.
-
Protocol:
-
To a solution of oxetan-3-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tert-butyl carbamate (1.1 eq).
-
Add a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature.[3][4] The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines formed in situ.[3][4]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (3-hydroxyoxetan-3-yl)carbamate.
-
Step 2: Oxidation to tert-Butyl (3-formyloxetan-3-yl)carbamate
The hydroxyl group is oxidized to an aldehyde, which will serve as the electrophile for the introduction of the ethyl group.
-
Protocol:
-
Dissolve tert-butyl (3-hydroxyoxetan-3-yl)carbamate (1.0 eq) in anhydrous DCM.
-
Add a mild oxidizing agent such as Dess-Martin periodinane (DMP) (1.5 eq) or perform a Swern oxidation.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated solution of sodium thiosulfate for a DMP oxidation).
-
Extract the product with DCM, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude aldehyde is often used in the next step without further purification.
-
Step 3: Grignard Reaction to yield tert-Butyl (3-(2-hydroxyethyl)oxetan-3-yl)carbamate
A Grignard reagent is used to form the carbon-carbon bond and introduce the two-carbon side chain.
-
Protocol:
-
Prepare a solution of the crude tert-butyl (3-formyloxetan-3-yl)carbamate in an anhydrous ether solvent such as tetrahydrofuran (THF) and cool to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium bromide (or a similar one-carbon Grignard reagent) in THF (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to yield tert-butyl (3-(2-hydroxyethyl)oxetan-3-yl)carbamate.
-
Part 2: Deprotection to this compound
The final step involves the removal of the Boc protecting group to yield the free amine.
-
Protocol:
-
Dissolve tert-butyl (3-(2-hydroxyethyl)oxetan-3-yl)carbamate (1.0 eq) in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
If an HCl salt is formed, it can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted into an organic solvent, or the salt itself can be isolated.
-
Purification of the final product can be achieved by recrystallization or chromatography.
-
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₅H₁₁NO₂ | 117.15 | Solid or liquid | 1379812-08-4 |
| tert-Butyl (3-(2-hydroxyethyl)oxetan-3-yl)carbamate | C₁₀H₁₉NO₄ | 217.26 | - | 1416323-05-1 |
Conclusion and Future Outlook
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its synthesis, achievable through a convergent and scalable route from oxetan-3-one, provides access to a scaffold with desirable physicochemical properties. The presence of two distinct functional handles, an amine and an alcohol, allows for diverse and selective derivatization, enabling the exploration of a wide chemical space in the quest for novel therapeutics. As the demand for three-dimensional and polar molecular architectures continues to grow in drug discovery, the importance of synthons like this compound is set to increase, paving the way for the development of the next generation of medicines.
References
- 1. 3-Oxetanone | High-Purity Reagent for Organic Synthesis [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 2-(3-Aminooxetan-3-yl)ethanol in a Laboratory Setting
Abstract
This technical guide provides a detailed overview of the safe handling, storage, and emergency procedures for 2-(3-Aminooxetan-3-yl)ethanol (CAS No. 1379812-08-4) for researchers, scientists, and professionals in drug development. While specific safety data for this compound is limited, this document synthesizes information from structurally related compounds, the chemistry of oxetanes, and established laboratory safety protocols to offer a comprehensive framework for risk mitigation. The guide emphasizes the unique chemical properties of this compound, stemming from its strained oxetane ring and primary amine and alcohol functional groups, to inform best practices in a laboratory environment.
Introduction: A Novel Building Block in Medicinal Chemistry
This compound is an emerging heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, offering improvements in physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] The presence of amino and alcohol functionalities on the 3-substituted oxetane ring provides versatile handles for synthetic elaboration, making it a valuable component in the design of novel therapeutic agents.[3][4]
However, the inherent ring strain of the oxetane moiety, combined with the reactivity of the amino and hydroxyl groups, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[5] This guide aims to provide the necessary information to handle this compound responsibly, ensuring the safety of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment
Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, a risk assessment must be conducted based on the known hazards of its constituent functional groups and structurally similar compounds.
2.1. Inferred Physicochemical Hazards
Oxetanes, as a class, are known to be flammable liquids and vapors.[6] They can form explosive vapors and may build up pressure in sealed containers, especially when heated.[6] Therefore, this compound should be treated as a potentially flammable substance.
2.2. Inferred Health Hazards
Based on data for analogous amino-alcohols and substituted oxetanes, this compound is presumed to be:
-
Corrosive: Amines are chemical bases that can cause severe skin burns and eye damage.[7]
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: A structurally similar compound, 3-Methyl-3-oxetanemethanol, is classified as acutely toxic by ingestion, inhalation, and dermal contact.[8]
-
An Irritant: It is expected to cause skin and eye irritation.[8] The amino group may also cause respiratory tract irritation.
Table 1: Summary of Inferred Hazards
| Hazard Category | Inferred Risk | Rationale |
| Flammability | Flammable liquid and vapor | General property of oxetanes.[6] |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin | Data from analogous substituted oxetanes.[8] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Presence of a primary amine.[7] |
| Eye Damage/Irritation | Causes serious eye damage | Presence of a primary amine.[7] |
| Reactivity | Reactive with strong acids and oxidizing agents | Strained oxetane ring and amine functionality.[6][7] |
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by the interplay of its three key features: the strained oxetane ring, the nucleophilic amino group, and the hydroxyl group.
3.1. Oxetane Ring Stability and Reactivity
The four-membered oxetane ring possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles.[5] However, 3,3-disubstituted oxetanes, such as the subject compound, are generally more stable than their monosubstituted counterparts due to steric hindrance around the ether oxygen.[2][9]
Causality Behind Reactivity: The reactivity of the oxetane ring stems from the polarized C-O bonds and the relief of ring strain upon cleavage. Lewis or Brønsted acids can activate the ring, making it more susceptible to nucleophilic attack.[5]
3.2. Amphoteric Nature of 3-Aminooxetanes
The presence of a nucleophilic amino group at the 3-position confers amphoteric reactivity to the molecule. It can act as both a nucleophile (via the amine) and an electrophile (via the oxetane ring), participating in various annulation reactions.[10][11]
3.3. Incompatibilities
Based on the chemistry of oxetanes and amines, this compound is incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[6]
-
Strong Acids: Can catalyze exothermic ring-opening polymerization.[5]
-
Acid Halides and Anhydrides: Will react exothermically with the amine and alcohol functional groups.[7]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for handling this compound.
4.1. Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory.[13]
4.2. Personal Protective Equipment (PPE)
The following PPE is required when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[14]
-
Hand Protection: Nitrile or neoprene gloves should be worn. Given that ethers can permeate some glove materials, it is crucial to treat gloves as splash protection only and replace them immediately upon contamination.[15][16] Double gloving is recommended for extended operations.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[17]
-
Respiratory Protection: While working in a fume hood should provide adequate protection, a NIOSH-approved respirator may be necessary for cleaning up large spills or in situations with inadequate ventilation.[17]
Caption: Workflow for the safe handling of this compound.
Storage and Disposal
5.1. Storage
-
Store this compound in a tightly sealed, properly labeled container.[18]
-
Keep in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[6]
-
Store separately from incompatible materials such as strong acids and oxidizing agents.[18]
-
Given its potential for pressure buildup, periodic venting of the container may be necessary if stored for extended periods.[6]
5.2. Disposal
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[19]
-
Do not pour down the drain.[19]
-
Waste containers should be clearly labeled and stored in a designated satellite accumulation area.
Emergency Procedures
6.1. Spills
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial spill absorbent.[6]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
If the material is flammable, turn off all ignition sources if it is safe to do so.
-
Contact your institution's Environmental Health and Safety (EHS) department and emergency services.[20]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
6.2. Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[21]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.[21]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[22]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[21]
Caption: Decision tree for emergency response to spills and exposures.
Conclusion
While this compound is a promising building block for drug discovery, its unique structural features warrant a cautious and well-informed approach to its handling. The combination of a strained oxetane ring and reactive amine and alcohol functionalities requires stringent adherence to safety protocols. By understanding the inferred hazards, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can safely harness the synthetic potential of this valuable compound. It is imperative that all personnel handling this substance are thoroughly trained on the procedures outlined in this guide and have access to all necessary safety equipment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.be [fishersci.be]
- 9. benchchem.com [benchchem.com]
- 10. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04254D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
- 16. hsa.ie [hsa.ie]
- 17. engineering.rowan.edu [engineering.rowan.edu]
- 18. ehs.berkeley.edu [ehs.berkeley.edu]
- 19. oehs.tulane.edu [oehs.tulane.edu]
- 20. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 21. safety.fsu.edu [safety.fsu.edu]
- 22. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(3-Aminooxetan-3-yl)ethanol from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry. Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool for optimizing the physicochemical properties of drug candidates.[1] The incorporation of an oxetane moiety can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[2][3][4] This has led to the inclusion of oxetanes in numerous FDA-approved drugs and promising clinical candidates.[1]
One particularly valuable building block is 2-(3-aminooxetan-3-yl)ethanol. This compound features a primary amine and a primary alcohol, providing two versatile handles for further chemical modification. The oxetane core acts as a bioisostere for commonly used groups like gem-dimethyl, offering a hydrophilic alternative that can enhance drug-like properties.[1][5] This application note provides a detailed, step-by-step protocol for the synthesis of this compound from simple, commercially available precursors.
Synthetic Strategy: A Multi-Step Approach from Oxetan-3-one
The presented synthesis commences with the readily available starting material, oxetan-3-one. The overall strategy involves the introduction of a protected aminonitrile, followed by reduction and subsequent elaboration to the target molecule. This pathway is designed for robustness and scalability, with each step employing well-established and reliable chemical transformations.
Caption: Synthetic route to this compound.
Experimental Protocols
Part 1: Synthesis of 3-Aminooxetane-3-carbonitrile
This initial step utilizes a Strecker reaction to introduce both the amino and nitrile functionalities to the oxetane core. The use of dibenzylamine provides a readily removable protecting group for the amine.
Materials:
-
Oxetan-3-one
-
Dibenzylamine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
To a solution of oxetan-3-one (1.0 eq) in methanol at 0 °C, add dibenzylamine (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add trimethylsilyl cyanide (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(dibenzylamino)oxetane-3-carbonitrile.
Part 2: Synthesis of 3-Aminooxetane-3-carboxylic Acid
The nitrile is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. This intermediate is a key building block for the final reduction step.
Materials:
-
3-(Dibenzylamino)oxetane-3-carbonitrile
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Diethyl ether
Protocol:
-
Suspend 3-(dibenzylamino)oxetane-3-carbonitrile (1.0 eq) in a mixture of concentrated HCl and water.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to yield the crude 3-aminooxetane-3-carboxylic acid hydrochloride salt. This can often be used in the next step without further purification.
Part 3: Synthesis of this compound
The final step involves the reduction of the carboxylic acid to the primary alcohol. A strong reducing agent such as lithium aluminum hydride is required for this transformation.
Materials:
-
3-Aminooxetane-3-carboxylic acid hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C, add the crude 3-aminooxetane-3-carboxylic acid hydrochloride (1.0 eq) portionwise, controlling the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12 hours.
-
Cool the reaction to 0 °C and quench by the sequential and dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting suspension at room temperature for 1 hour.
-
Filter the solid through a pad of Celite® and wash the filter cake with THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation or column chromatography.
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | 3-(Dibenzylamino)oxetane-3-carbonitrile | Oxetan-3-one | Dibenzylamine, TMSCN | 75-85 |
| 2 | 3-Aminooxetane-3-carboxylic acid | 3-(Dibenzylamino)oxetane-3-carbonitrile | Concentrated HCl | 80-90 |
| 3 | This compound | 3-Aminooxetane-3-carboxylic acid | LiAlH₄ | 60-75 |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Strecker reaction and the final reduction with LiAlH₄ are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Exothermic Reactions: The addition of TMSCN and the quenching of LiAlH₄ are exothermic. Maintain proper cooling to control the reaction temperature.
-
Purification: The final product, this compound, is a polar and water-soluble compound. Care must be taken during the workup to avoid loss of product into the aqueous phase. Extraction with a more polar solvent or continuous extraction may be necessary for optimal recovery.
-
Alternative Reducing Agents: While LiAlH₄ is effective, other reducing agents such as borane complexes (e.g., BH₃·THF) can also be employed for the reduction of the carboxylic acid. The choice of reagent may depend on the scale and available laboratory facilities.
Conclusion
The synthesis of this compound from simple precursors like oxetan-3-one is a feasible and scalable process. The protocols outlined in this application note provide a reliable pathway for obtaining this valuable building block, which can be readily incorporated into drug discovery programs to enhance the properties of lead compounds. The unique structural and physicochemical characteristics of the oxetane moiety continue to make it an attractive component in the design of novel therapeutics.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Application Notes and Protocols for 2-(3-Aminooxetan-3-yl)ethanol in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Oxetane Moiety in Drug Design
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly turning to novel chemical scaffolds that can confer advantageous properties to lead compounds. Among these, the oxetane ring has emerged as a valuable structural motif. This four-membered cyclic ether, particularly when functionalized, offers a unique combination of properties that can address common challenges in drug development such as poor solubility, metabolic instability, and off-target effects.
2-(3-Aminooxetan-3-yl)ethanol is a bifunctional building block that strategically combines the benefits of the oxetane core with the reactive handles of a primary amine and a primary alcohol. Its incorporation into a drug candidate can lead to significant improvements in:
-
Aqueous Solubility: The inherent polarity of the oxetane's ether oxygen can disrupt crystal packing and increase hydrogen bonding opportunities with water, thereby enhancing the solubility of the parent molecule.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more conventional functionalities. It can serve as a metabolically stable bioisostere for gem-dimethyl or carbonyl groups, blocking sites of metabolism without significantly increasing lipophilicity.
-
Lipophilicity (LogD) Reduction: The polar nature of the oxetane can lead to a favorable reduction in a compound's lipophilicity, which is often associated with improved pharmacokinetic properties and a lower risk of off-target toxicity.
-
Modulation of Basicity (pKa): The electron-withdrawing inductive effect of the oxetane ring can lower the pKa of a proximal amine. This modulation of basicity can be crucial for optimizing target engagement, improving cell permeability, and avoiding undesirable interactions with targets such as the hERG ion channel.
-
Three-Dimensionality: The non-planar, sp³-rich nature of the oxetane ring increases the three-dimensional character of a molecule. This can lead to improved target binding affinity and selectivity by allowing for better exploration of the target's binding pocket.
This document provides detailed application notes and protocols for the effective utilization of this compound in medicinal chemistry workflows.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1379812-08-4 | [1][2][3][4] |
| Molecular Formula | C₅H₁₁NO₂ | [2][3] |
| Molecular Weight | 117.15 g/mol | [3] |
| Appearance | Solid or liquid | [1][2] |
| Storage | Store in a tightly sealed container | [1][2] |
Core Synthetic Protocols: Incorporating the Oxetane Moiety
The bifunctionality of this compound (a primary amine and a primary alcohol) necessitates careful consideration of chemoselectivity in synthetic transformations. The primary amine is generally more nucleophilic than the primary alcohol, allowing for selective N-functionalization under appropriate conditions.
Protocol 1: Chemoselective N-Amide Coupling
This protocol details the formation of an amide bond by reacting the primary amine of this compound with a carboxylic acid, leaving the hydroxyl group intact. Standard peptide coupling reagents are effective for this transformation.
Workflow for N-Amide Coupling
References
- 1. 2-(3-Amino-oxetan-3-yl)-ethanol 1379812-08-4, CasNo.1379812-08-4 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 2. 2-(3-aminooxetan-3-yl)ethan-1-ol;1379812-08-4, CasNo.1379812-08-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. 1379812-08-4|this compound|BLD Pharm [bldpharm.com]
- 4. arctomsci.com [arctomsci.com]
Application Notes and Protocols: 2-(3-Aminooxetan-3-yl)ethanol as a Scaffold in Drug Design
Abstract
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone scaffold in modern medicinal chemistry. Its unique stereoelectronic properties offer a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates. This guide focuses on a particularly valuable building block: 2-(3-aminooxetan-3-yl)ethanol . We will explore the strategic rationale for its use, its impact on critical drug-like properties, and provide detailed, field-tested protocols for its incorporation into discovery programs.
Introduction: The Strategic Value of the Oxetane Scaffold
Historically, four-membered rings were often avoided in drug design due to perceived ring strain and potential instability. However, extensive studies have demonstrated that 3,3-disubstituted oxetanes exhibit remarkable stability across a wide range of chemical conditions, comparable to more common cyclic ethers like tetrahydrofuran.[1] The oxetane motif is now recognized as a "privileged" structure, capable of conferring significant advantages.[2]
The this compound scaffold combines three key functional elements into one compact, sp³-rich building block:
-
The 3-Amino-3-substituted Oxetane Core: This central feature acts as a non-classical bioisostere and a modulator of physicochemical properties.
-
The Primary Amine: A versatile synthetic handle for amide coupling, reductive amination, and other common conjugation chemistries.
-
The Primary Alcohol: A secondary point for modification, offering a vector to probe new interactions within a target's binding site or to attach imaging agents or other functionalities.
The incorporation of this scaffold is a strategic decision aimed at optimizing a lead compound's profile by simultaneously addressing multiple parameters.
Physicochemical Impact and Pharmacokinetic Rationale
The introduction of an oxetane ring can profoundly and predictably alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
Bioisosterism and Property Modulation
The oxetane core is an effective bioisostere for several common chemical groups, offering distinct advantages:
-
gem-Dimethyl Group Replacement: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces polarity.[3] This can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and dramatically improve aqueous solubility.[4]
-
Carbonyl Group Surrogate: The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the properties of a carbonyl group while enhancing metabolic stability and increasing the three-dimensionality of the molecule.[5]
Quantitative Impact on Drug-like Properties
The decision to use the this compound scaffold is often driven by the need to solve specific challenges in a drug discovery campaign.
| Property | Impact of Oxetane Incorporation | Rationale & Causality |
| Aqueous Solubility | Significant Increase (4x to >4000x reported)[3][4] | The polar oxygen atom and the rigid, three-dimensional structure disrupt crystal packing and improve solvation by water. |
| Lipophilicity (LogD) | Reduction | The scaffold is inherently more polar than aliphatic or carbocyclic analogues of similar size, leading to lower LogD values, which can reduce off-target toxicity.[5] |
| Metabolic Stability | Generally Increased[4][6] | The oxetane ring itself is often stable to oxidative metabolism.[6] It can also serve as a "metabolic shield," sterically hindering the enzymatic degradation of adjacent functional groups. |
| Basicity (pKa) of Amine | Reduction | The strong electron-withdrawing effect of the oxetane oxygen lowers the basicity (pKa) of the adjacent primary amine. This is a crucial tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[5] |
Strategic Application Workflow
The following diagram illustrates the decision-making process for employing the this compound scaffold in a lead optimization program.
References
Introduction: The Strategic Value of the Aminooxetane Scaffold in Modern Drug Discovery
An Application Guide to the Strategic Derivatization of the 2-(3-Aminooxetan-3-yl)ethanol Amino Group
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued motif in medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensionality (sp³ character) of the molecule.[1][3][4] Among oxetane-containing building blocks, this compound (CAS: 1379812-08-4) is of particular interest. This molecule presents a primary amine and a primary alcohol, both attached to a stereochemically defined, strained heterocyclic core. The amino group, in particular, serves as a critical handle for diversification, allowing for the synthesis of a wide array of derivatives.
The strong σ-electron-withdrawing nature of the oxetane ring has been shown to lower the basicity (pKa) of adjacent amines, a feature that can be exploited to fine-tune interactions with biological targets and improve pharmacokinetic profiles.[5] Furthermore, amino-oxetanes can function as effective amide or benzamide bioisosteres, offering improved stability and a more three-dimensional conformation compared to their planar amide counterparts.[1][6]
This guide provides a detailed technical overview and actionable protocols for the selective derivatization of the primary amino group of this compound. We will explore several key transformations—acylation, sulfonylation, reductive amination, and urea formation—while emphasizing the strategic considerations necessary for achieving high-yield, chemoselective modifications.
Strategic Planning: Chemoselectivity and Orthogonal Protection
The primary challenge in modifying this compound is the presence of two nucleophilic centers: the primary amine and the primary hydroxyl group. While the amine is inherently more nucleophilic than the alcohol, many electrophilic reagents (e.g., acyl chlorides, sulfonyl chlorides) can react with both functional groups, leading to mixtures of N-acylated, O-acylated, and N,O-diacylated products.
To ensure selective derivatization of the amino group, a protection strategy for the hydroxyl group is paramount. An effective approach is the use of an orthogonal protecting group, which allows for the selective deprotection of one group without affecting the other.[7] For this system, protecting the hydroxyl group as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice. The TBDMS group is robust and stable under the basic or mildly acidic conditions often used for amine derivatization, yet it can be cleanly removed under fluoride-mediated conditions.[7]
The overall workflow for selective amine derivatization is outlined below.
Caption: General workflow for selective N-derivatization.
Protocol 1: O-Silylation of this compound
Objective: To selectively protect the primary hydroxyl group as a TBDMS ether, preparing the substrate for subsequent amine functionalization.
Rationale: Imidazole is used as a mild base to activate the silyl chloride and scavenge the HCl byproduct without promoting N-silylation. Dichloromethane (DCM) is an excellent, non-reactive solvent for this transformation.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-4 hours |
| Work-up | Aqueous wash |
| Purification | Flash column chromatography |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add imidazole (1.2 eq) to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the O-protected product, 2-(3-aminooxetan-3-yl)ethyl tert-butyldimethylsilyl ether .
Protocol 2: Acylation of the Amino Group (Amide Formation)
Objective: To form a robust amide bond, a common functional group in pharmaceuticals and a key step in creating peptide mimetics.[1]
Rationale: This protocol uses an acyl chloride as the electrophile. A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated during the reaction without competing with the primary amine.[8]
Caption: Schematic for N-acylation reaction.
| Parameter | Value |
| Starting Material | O-TBDMS protected aminooxetane |
| Reagents | Acyl Chloride (e.g., Acetyl chloride) or Anhydride, Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1-3 hours |
| Work-up | Aqueous wash |
| Purification | Flash column chromatography |
Step-by-Step Methodology:
-
Dissolve the O-TBDMS protected aminooxetane (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) or anhydride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography.
Protocol 3: Sulfonylation of the Amino Group (Sulfonamide Formation)
Objective: To synthesize sulfonamides, a privileged functional group in medicinal chemistry known for improving metabolic stability and acting as a hydrogen bond donor.[3]
Rationale: The reaction proceeds similarly to acylation, using a sulfonyl chloride as the electrophile. Pyridine can be used as both the base and a catalyst.
| Parameter | Value |
| Starting Material | O-TBDMS protected aminooxetane |
| Reagents | Sulfonyl Chloride (e.g., TsCl, MsCl), Pyridine or TEA |
| Solvent | Dichloromethane (DCM) or Pyridine |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-12 hours |
| Work-up | Aqueous acidic wash |
| Purification | Flash column chromatography or recrystallization |
Step-by-Step Methodology:
-
Dissolve the O-TBDMS protected aminooxetane (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.0 eq) to the solution and cool to 0 °C.
-
Add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (typically 2-12 hours, monitor by TLC).
-
Dilute the mixture with ethyl acetate and wash thoroughly with 1M copper (II) sulfate solution (to remove pyridine), followed by water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude sulfonamide by flash column chromatography or recrystallization.
Protocol 4: Reductive Amination (Secondary Amine Formation)
Objective: To introduce alkyl substituents onto the nitrogen atom, creating secondary amines. This is a cornerstone reaction in medicinal chemistry for modulating a compound's properties.[9]
Rationale: This one-pot reaction first involves the formation of an imine (or iminium ion) intermediate between the amine and a carbonyl compound (aldehyde or ketone).[10] A mild, selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is then used to reduce the imine to the corresponding secondary amine. STAB is preferred as it is less basic and more tolerant of the mildly acidic conditions that favor imine formation, and it can selectively reduce the imine in the presence of the unreacted aldehyde.[11]
| Parameter | Value |
| Starting Material | O-TBDMS protected aminooxetane |
| Reagents | Aldehyde or Ketone, Sodium triacetoxyborohydride (STAB) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Typical Reaction Time | 4-24 hours |
| Work-up | Basic aqueous wash |
| Purification | Flash column chromatography |
Step-by-Step Methodology:
-
To a flask containing a solution of the O-TBDMS protected aminooxetane (1.0 eq) in DCM, add the desired aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause slight effervescence.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired secondary amine.
Protocol 5: Urea and Thiourea Formation
Objective: To install urea or thiourea moieties, which are excellent hydrogen bond donors and acceptors and are frequently used to enhance binding affinity to biological targets.
Rationale: The reaction of a primary amine with an isocyanate or isothiocyanate is typically a rapid and high-yielding transformation that requires no catalyst.[12] The high reactivity of the isocyanate functional group makes this a very efficient coupling method.
| Parameter | Value |
| Starting Material | O-TBDMS protected aminooxetane |
| Reagents | Isocyanate (R-N=C=O) or Isothiocyanate (R-N=C=S) |
| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 30 minutes - 2 hours |
| Work-up | Solvent evaporation |
| Purification | Flash column chromatography or recrystallization |
Step-by-Step Methodology:
-
Dissolve the O-TBDMS protected aminooxetane (1.0 eq) in anhydrous THF or DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the isocyanate or isothiocyanate (1.05 eq) dropwise.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, the product often precipitates from the solution. If not, concentrate the reaction mixture under reduced pressure.
-
The crude urea or thiourea can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.
Summary of Derivatization Strategies
| Derivatization | Electrophile | Key Reagent/Base | Core Utility |
| Acylation | Acyl Chloride/Anhydride | Triethylamine (TEA) | Amide bond formation, peptide mimetics |
| Sulfonylation | Sulfonyl Chloride | Pyridine | Stable sulfonamide linkage, metabolic stability |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ (STAB) | C-N bond formation, alkyl diversification |
| Urea Formation | Isocyanate | None (or mild base) | H-bond donor/acceptor, target binding |
| Thiourea Formation | Isothiocyanate | None (or mild base) | H-bond donor/acceptor, isostere for urea |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Application Notes and Protocols: Reactions Involving the Hydroxyl Group of 2-(3-Aminooxetan-3-yl)ethanol
For correspondence: --INVALID-LINK--
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical transformations of the primary hydroxyl group in 2-(3-aminooxetan-3-yl)ethanol. This valuable building block is increasingly utilized in medicinal chemistry due to the favorable physicochemical properties imparted by the oxetane ring.[1][2] This guide details strategic approaches and step-by-step protocols for the selective esterification, etherification, and oxidation of the hydroxyl moiety, while addressing the chemoselectivity challenges posed by the proximate primary amine and the strained oxetane ring. The causality behind experimental choices, including reagent selection and reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional building block featuring a primary hydroxyl group, a primary amino group, and a strained 3,3-disubstituted oxetane ring.[3][4] The oxetane motif is of significant interest in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and polarity.[1][5] The primary alcohol provides a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
However, the presence of three distinct functional groups necessitates careful consideration of chemoselectivity. The primary amine is generally more nucleophilic than the primary alcohol, presenting a significant challenge for selective reactions at the hydroxyl group.[6][7] Furthermore, the oxetane ring, while generally stable, can undergo ring-opening under strongly acidic or Lewis acidic conditions.[1][2][5] This guide provides experimentally grounded strategies to navigate these challenges and achieve high-yielding, selective transformations of the hydroxyl group.
Core Reactivity Considerations
Strategic Amine Protection for Enhanced Selectivity
To achieve selective modification of the hydroxyl group, it is often advantageous to temporarily protect the more nucleophilic primary amine. The choice of protecting group is critical and should be guided by its ease of installation, stability to the subsequent reaction conditions, and mild removal. Carbamates are the most widely used protecting groups for amines due to their ability to render the nitrogen non-nucleophilic.[8][9]
Recommended Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[10][11] | Stable to a wide range of non-acidic reagents. |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C)[10] | Orthogonal to acid-labile and base-labile groups. |
Protocol: Boc Protection of this compound
This protocol describes the installation of the tert-butoxycarbonyl (Boc) group, a robust and widely used protecting group for amines.[10][11]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or NaHCO₃ (2.0 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting Boc-protected product can often be used in the next step without further purification.
Selective Esterification of the Hydroxyl Group
Esterification of the primary alcohol introduces a key functional group for modulating properties or for further synthetic elaboration. Selective O-acylation in the presence of a free amine is challenging but can be achieved under specific conditions, often by protonating the amine to suppress its nucleophilicity.[12][13][14]
Protocol 1: Direct Esterification via Amine Salt Formation
This method leverages the in-situ formation of the amine hydrochloride salt to prevent N-acylation.[12][13]
Materials:
-
This compound hydrochloride (or pre-formed from the free base with HCl)
-
Acyl chloride or anhydride (1.1 - 2.0 eq)
-
Acetonitrile (anhydrous)
-
Pyridine (optional, as a scavenger)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 - 2.0 eq). The use of excess acylating agent may be necessary in some cases.[13]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Esterification of Boc-Protected Amino Alcohol
Using the Boc-protected intermediate from section 2.2 simplifies the reaction, as the amine is no longer a competing nucleophile. Standard esterification conditions can be employed.
Materials:
-
Boc-protected this compound
-
Carboxylic acid (1.2 eq)
-
EDCI (1.5 eq) and Oxyma (1.5 eq) or DCC (1.2 eq) and DMAP (0.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
Dissolve the Boc-protected amino alcohol (1.0 eq), carboxylic acid (1.2 eq), and DMAP (0.1 eq, if using DCC) or Oxyma (1.5 eq, if using EDCI) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DCC (1.2 eq) or EDCI (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with DCM, wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography. Selective esterification of primary alcohols in the presence of secondary alcohols can be achieved using coupling agents like Oxyma in aqueous solvent systems.[15]
Selective Etherification of the Hydroxyl Group
The formation of an ether linkage is a common strategy to modify the steric and electronic properties of a lead compound. Similar to esterification, this requires addressing the nucleophilicity of the amine.
Protocol: Williamson Ether Synthesis with a Boc-Protected Intermediate
The Williamson ether synthesis is a reliable method for forming ethers. Using the Boc-protected amino alcohol is the most straightforward approach.
Materials:
-
Boc-protected this compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the Boc-protected amino alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Stir at room temperature overnight, or heat to reflux if necessary, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Note on Oxetane Stability: While the oxetane ring is generally stable under basic and nucleophilic conditions, prolonged heating should be avoided.[16] Iron(III) triflate has been reported as a catalyst for the direct etherification of alcohols, which may be an alternative strategy.[17][18]
Selective Oxidation of the Hydroxyl Group
Oxidation of the primary alcohol to an aldehyde or a carboxylic acid provides access to a different set of functional group handles for further derivatization. Chemoselective oxidation in the presence of an amine is a well-studied transformation.[19][20][21]
Protocol 1: Oxidation to the Aldehyde (e.g., Dess-Martin Periodinane)
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage.[22] The Dess-Martin periodinane (DMP) is an excellent choice for this transformation on a Boc-protected substrate.
Materials:
-
Boc-protected this compound
-
Dess-Martin Periodinane (DMP, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in anhydrous DCM.
-
Add solid NaHCO₃ (3.0 eq) to buffer the reaction.
-
Add DMP (1.5 eq) in one portion at room temperature.
-
Stir vigorously for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully to avoid volatilizing the aldehyde.
-
The crude aldehyde is often used immediately in the next step.
Protocol 2: Oxidation to the Carboxylic Acid (e.g., TEMPO-catalyzed)
A TEMPO-catalyzed oxidation provides a mild and efficient method for converting the primary alcohol to a carboxylic acid, even in the presence of a free amine if the pH is controlled. However, using a protected amine is recommended for cleaner reactions.
Materials:
-
Boc-protected this compound
-
TEMPO (0.1 eq)
-
Sodium hypochlorite (NaOCl, household bleach, ~1.5 eq)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Sodium sulfite (Na₂SO₃)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in a biphasic mixture of DCM and saturated aqueous NaHCO₃.
-
Add TEMPO (0.1 eq).
-
Cool the mixture to 0 °C and add the NaOCl solution dropwise, maintaining the temperature below 10 °C.
-
Stir vigorously until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous Na₂SO₃ solution.
-
Separate the layers. Acidify the aqueous layer to pH ~3 with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the carboxylic acid.
Conclusion
The primary hydroxyl group of this compound offers a versatile point for synthetic diversification, crucial for modern drug discovery. By employing appropriate chemoselective strategies, particularly the protection of the primary amine, a wide range of transformations including esterification, etherification, and oxidation can be performed efficiently. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this valuable building block, enabling the synthesis of novel molecular architectures with potentially enhanced therapeutic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. russell.lookchem.com [russell.lookchem.com]
- 4. 1379812-08-4|this compound|BLD Pharm [bldpharm.com]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Protection for the AMINE.pptx [slideshare.net]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. US2305083A - Amino alcohol esters - Google Patents [patents.google.com]
- 15. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
Application of 2-(3-Aminooxetan-3-yl)ethanol in the Synthesis of Novel Heterocycles: A Guide for Researchers
Introduction: The Strategic Value of the Oxetane Moiety in Heterocyclic Chemistry
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its incorporation into molecular scaffolds can impart favorable physicochemical properties, such as increased aqueous solubility, reduced lipophilicity, and improved metabolic stability, when compared to more common motifs like gem-dimethyl or carbonyl groups.[4][5] The building block at the center of this guide, 2-(3-aminooxetan-3-yl)ethanol, offers a unique combination of this valuable oxetane core with two reactive functional groups: a primary amine and a primary alcohol. This bifunctionality opens a gateway to a diverse range of novel heterocyclic structures, enabling the exploration of new chemical space for drug development and materials science.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the utilization of this compound as a precursor to innovative heterocyclic systems. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
Application Note 1: Synthesis of Novel Spirocyclic Pyrazines via Dehydrogenative Self-Coupling
Scientific Rationale:
The synthesis of pyrazines, a class of N-heterocycles prevalent in pharmaceuticals and flavor chemistry, can be achieved through the dehydrogenative self-coupling of β-amino alcohols.[2][5] This atom-economical process, often catalyzed by transition metal pincer complexes (e.g., manganese or ruthenium), involves the oxidation of the alcohol to an aldehyde, condensation with the amine of a second molecule, and subsequent cyclization and aromatization.[2][6][7] The reaction liberates only water and hydrogen gas as byproducts, aligning with the principles of green chemistry.[2]
This compound is an ideal substrate for this transformation. The self-coupling reaction is anticipated to yield 2,5-bis((oxetan-3-yl)methyl)pyrazine, a novel spirocyclic pyrazine derivative. The presence of the two oxetane moieties is expected to enhance the solubility and introduce three-dimensional complexity to the pyrazine core, properties that are highly desirable in drug design.
Logical Workflow: Dehydrogenative Pyrazine Synthesis
References
- 1. Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn(i) catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn( i ) catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03595J [pubs.rsc.org]
- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of peptides and pyrazines from β-amino alcohols through extrusion of H2 catalyzed by ruthenium pincer complexes: ligand-controlled selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Scale-up synthesis of 2-(3-Aminooxetan-3-yl)ethanol for preclinical studies
Topic: Scale-up Synthesis of 2-(3-Aminooxetan-3-yl)ethanol for Preclinical Studies
Abstract
The oxetane motif is a valuable building block in modern medicinal chemistry, prized for its ability to act as a polar, three-dimensional bioisostere for commonly used groups like gem-dimethyl or carbonyls.[1][2][3] Its incorporation can favorably modulate key drug properties such as aqueous solubility, metabolic stability, and lipophilicity.[3] This application note provides a detailed, robust, and scalable multi-step synthesis for this compound, a key intermediate for drug discovery programs. The presented pathway is designed for producing multi-gram quantities suitable for preclinical evaluation, emphasizing scalable and safe reaction conditions, in-process controls, and rigorous purification strategies. The route proceeds from a readily available oxetane precursor through a sequence of protection, oxidation, olefination, hydroboration, and deprotection, with each step optimized for yield, purity, and operational simplicity.
Introduction: The Strategic Value of Oxetanes in Drug Design
The four-membered oxetane ring, once considered a synthetic curiosity, has emerged as a "privileged" structural motif in drug discovery.[1] Unlike its more strained three-membered epoxide counterpart, the oxetane ring offers a compelling balance of stability and functionality. Its inherent polarity and non-planar geometry can disrupt planarity and improve aqueous solubility, while the ring's electron-withdrawing nature can modulate the pKa of adjacent amines.[1]
Despite these advantages, the synthesis of highly functionalized oxetanes, particularly on a large scale, presents significant challenges due to inherent ring strain and potential instability under harsh conditions.[1][2] The development of reliable and scalable synthetic routes is therefore critical to fully exploit the potential of this scaffold in preclinical and clinical development. This guide details a validated pathway for the synthesis of this compound hydrochloride, a bifunctional building block featuring both a primary amine and a primary alcohol, making it a versatile synthon for further elaboration.
Retrosynthetic Analysis and Strategy
The chosen synthetic strategy is designed around robust and well-documented chemical transformations that are amenable to scale-up. Our retrosynthetic analysis identifies tert-butyl (3-vinyloxetan-3-yl)carbamate as a key intermediate. This intermediate allows for the installation of the ethanol side chain via a reliable anti-Markovnikov hydroboration-oxidation reaction. The vinyl group itself is installed via a standard Wittig olefination of the corresponding aldehyde, which is accessed from a protected amino alcohol. This stepwise approach ensures high selectivity and allows for purification at intermediate stages, which is critical for achieving the high purity required for preclinical candidates.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols: Step-by-Step Synthesis
This section provides detailed, step-by-step protocols for the multi-gram synthesis of the target compound. All operations should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).
Part 1: Synthesis of Key Intermediate tert-butyl (3-vinyloxetan-3-yl)carbamate
The initial phase focuses on converting the starting amino alcohol into a versatile vinyl-substituted intermediate.
Protocol 1.1: Boc-Protection of (3-Aminooxetan-3-yl)methanol
-
Rationale: The amine functionality is protected as its tert-butyloxycarbonyl (Boc) derivative. This group is exceptionally stable to the oxidative and basic conditions of the subsequent steps and can be removed cleanly under acidic conditions without affecting the final product structure.
-
Methodology:
-
To a stirred solution of (3-aminooxetan-3-yl)methanol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium bicarbonate (NaHCO₃, 2.5 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate as a solid, which can be used without further purification.
-
Protocol 1.2: Oxidation to tert-butyl (3-formyloxetan-3-yl)carbamate
-
Rationale: For a scalable and milder oxidation, a TEMPO-catalyzed system is employed. This avoids the use of heavy metals (like chromium) or challenging workups associated with Swern or Dess-Martin oxidations. (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) acts as a catalyst in the presence of a stoichiometric oxidant to selectively convert the primary alcohol to an aldehyde.
-
Methodology:
-
Dissolve tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate (1.0 eq) in dichloromethane (DCM).
-
Add TEMPO (0.1 eq) and potassium bromide (KBr, 0.1 eq) in water.
-
Cool the biphasic mixture to 0 °C.
-
Add an aqueous solution of sodium hypochlorite (NaOCl, 1.2 eq) containing NaHCO₃ (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir vigorously at 0 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by adding aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude aldehyde is typically carried forward immediately to the next step.
-
Protocol 1.3: Wittig Olefination to tert-butyl (3-vinyloxetan-3-yl)carbamate
-
Rationale: The Wittig reaction is a highly reliable method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a strong base.
-
Methodology:
-
Suspend methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻, 1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise, resulting in a characteristic yellow-orange ylide solution. Stir for 1 hour at 0 °C.
-
Add a solution of crude tert-butyl (3-formyloxetan-3-yl)carbamate (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC or LC-MS. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure tert-butyl (3-vinyloxetan-3-yl)carbamate.
-
Part 2: Final Synthesis and Purification
The final steps convert the vinyl intermediate into the target amino alcohol, followed by purification to preclinical quality.
Caption: Forward synthesis workflow diagram.
Protocol 2.1: Hydroboration-Oxidation
-
Rationale: This two-stage reaction converts the terminal alkene to a primary alcohol with anti-Markovnikov regioselectivity. Borane (BH₃) adds across the double bond, placing the boron atom at the less substituted carbon. Subsequent oxidative workup replaces the boron with a hydroxyl group.
-
Methodology:
-
Dissolve tert-butyl (3-vinyloxetan-3-yl)carbamate (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, 1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.
-
Cool the reaction back to 0 °C and slowly add water to quench excess borane, followed by aqueous sodium hydroxide (3M NaOH).
-
Carefully add hydrogen peroxide (H₂O₂, 30% aq. solution) dropwise, controlling the exotherm with an ice bath.
-
Stir at room temperature for 2 hours.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with sodium thiosulfate solution and brine, dry over Na₂SO₄, and concentrate to yield crude tert-butyl (3-(2-hydroxyethyl)oxetan-3-yl)carbamate. This can be purified by column chromatography if necessary.
-
Protocol 2.2: Boc Deprotection and Salt Formation
-
Rationale: The final step is the removal of the Boc protecting group. Using a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether achieves clean deprotection and simultaneously precipitates the product as its hydrochloride salt. Amine salts are typically crystalline, non-hygroscopic solids that are easier to handle, purify, and weigh accurately than the corresponding free base.
-
Methodology:
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Cool to 0 °C and add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise.
-
Stir the mixture at room temperature for 2-4 hours, during which time a white precipitate should form.
-
Monitor deprotection by TLC or LC-MS.
-
Upon completion, collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove non-polar impurities.
-
Dry the solid under high vacuum to yield crude this compound hydrochloride.
-
Protocol 2.3: Final Purification by Recrystallization
-
Rationale: Recrystallization is a powerful and scalable technique for purifying solid compounds to the high-purity standard (>98%) required for preclinical studies.[4] The choice of solvent system is critical for achieving good recovery and purity.
-
Methodology:
-
Select an appropriate solvent system (e.g., ethanol/diethyl ether, isopropanol/heptane).
-
Dissolve the crude HCl salt in a minimum volume of the hot primary solvent (e.g., ethanol).
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Slowly add the anti-solvent (e.g., diethyl ether) until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in a 0-4 °C refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under high vacuum.
-
Characterization and Quality Control
Rigorous analytical characterization is mandatory to confirm the structure and purity of the final compound and all key intermediates.
| Compound | Technique | Expected Results |
| tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate | ¹H NMR, MS | Signals corresponding to Boc group (~1.4 ppm, 9H), oxetane ring protons (4.4-4.6 ppm, 4H), and methylene/hydroxyl protons. Correct mass ion peak. |
| tert-butyl (3-vinyloxetan-3-yl)carbamate | ¹H NMR, MS | Disappearance of alcohol proton, appearance of vinyl protons (multiplets, 5.2-6.0 ppm). Correct mass ion peak. |
| tert-butyl (3-(2-hydroxyethyl)oxetan-3-yl)carbamate | ¹H NMR, MS | Disappearance of vinyl protons, appearance of ethyl side chain protons (triplets, ~1.8 and ~3.7 ppm). Correct mass ion peak. |
| This compound Hydrochloride | ¹H NMR, ¹³C NMR, HRMS, HPLC, Elemental Analysis | Absence of Boc signal. Characteristic shifts for oxetane and ethanol protons. Purity ≥98% by HPLC. Elemental analysis within ±0.4% of theoretical values. |
Scale-Up and Safety Considerations
-
Exotherm Control: The Wittig ylide formation, hydroboration, and oxidative quench steps are exothermic. For larger scales, ensure adequate cooling capacity and slow, controlled reagent addition.
-
Reagent Handling: Anhydrous solvents and inert atmosphere conditions are critical for the Wittig and hydroboration steps. Borane-THF complex is flammable and reacts with moisture; handle with appropriate care.
-
Purification: While chromatography is suitable for intermediate purification at the gram-scale, process optimization should aim to replace it with crystallization or extraction where possible for larger scales. The final purification via recrystallization is highly scalable.
-
Waste Management: The Wittig reaction generates triphenylphosphine oxide as a byproduct, which must be disposed of according to local regulations.
Conclusion
This application note provides a comprehensive and scalable synthetic route to this compound hydrochloride. The chosen pathway relies on well-established, high-yielding chemical transformations and prioritizes operational safety and simplicity. By including detailed protocols, rationale for procedural choices, and rigorous analytical controls, this guide serves as a reliable resource for researchers in drug development requiring access to multi-gram quantities of this valuable oxetane building block for their preclinical studies.
References
The Strategic Integration of 2-(3-Aminooxetan-3-yl)ethanol in the Development of Next-Generation Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxetane motif has emerged from a niche structural element to a cornerstone in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon drug candidates. This guide focuses on a particularly valuable building block, 2-(3-Aminooxetan-3-yl)ethanol , and its application in the rational design of potent and selective enzyme inhibitors. We will explore the underlying principles that make this scaffold an attractive choice for lead optimization, provide detailed protocols for its incorporation into a kinase inhibitor scaffold, and outline the subsequent biochemical assays required to evaluate its efficacy. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of oxetane-based scaffolds to overcome common challenges in drug development, such as poor solubility, metabolic instability, and off-target toxicity.
Introduction: The Oxetane Moiety as a Privileged Scaffold in Drug Design
The pursuit of novel therapeutics is a constant battle against the challenges of optimizing a molecule's potency, selectivity, and pharmacokinetic profile. The oxetane ring, a four-membered cyclic ether, has gained significant traction as a versatile tool in this endeavor.[1][2] Its compact, polar, and three-dimensional nature allows for the strategic modulation of a compound's properties.
The incorporation of an oxetane can lead to:
-
Improved Aqueous Solubility: The inherent polarity of the ether oxygen can significantly enhance the solubility of a parent compound, a critical factor for oral bioavailability.[3][4]
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, such as gem-dimethyl groups which are susceptible to oxidation by cytochrome P450 enzymes.[1][3]
-
Reduced Lipophilicity (LogD): Replacing lipophilic moieties with an oxetane can lower a compound's LogD, which is often beneficial for reducing off-target effects and improving its overall drug-like properties.[5]
-
Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines, a useful tactic for mitigating liabilities such as hERG channel inhibition.[5][6]
The this compound scaffold, in particular, offers a unique combination of a primary amine for further functionalization and a hydroxyl group that can engage in hydrogen bonding interactions within an enzyme's active site. The 3,3-disubstituted pattern of the oxetane ring also contributes to its stability.[5]
Conceptual Framework: Leveraging this compound in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, and the development of selective inhibitors is a key focus in oncology and immunology.[7] Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme. The this compound moiety can be strategically incorporated into kinase inhibitor scaffolds to improve their properties and explore new chemical space.
Below is a conceptual workflow for integrating this building block into a kinase inhibitor discovery program.
Caption: Conceptual workflow for integrating this compound into a kinase inhibitor development program.
Detailed Protocols
General Synthesis of an Oxetane-Containing Kinase Inhibitor Scaffold
This protocol provides a representative synthesis for incorporating the this compound moiety into a hypothetical kinase inhibitor scaffold via an amide coupling reaction. The starting materials would be a carboxylic acid-functionalized core scaffold of a known kinase inhibitor class and this compound.
Materials:
-
Carboxylic acid-functionalized kinase inhibitor core (1 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid-functionalized kinase inhibitor core (1 equivalent) and dissolve it in anhydrous DMF.
-
Amine Addition: Add this compound (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Coupling Agent and Base Addition: Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 0-10% methanol in dichloromethane) to afford the desired oxetane-containing kinase inhibitor.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Target kinase enzyme
-
Kinase substrate (specific to the target kinase)
-
Synthesized oxetane-containing inhibitor
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO (e.g., 10 mM). Serially dilute the compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Reaction Mixture Preparation:
-
Prepare a kinase/substrate solution in assay buffer. The final concentration of the kinase should be in its linear reaction range.
-
Prepare an ATP solution in assay buffer. The final concentration should be at or near the Km for the specific kinase.
-
-
Assay Plate Setup:
-
To the wells of the assay plate, add 1 µL of the serially diluted inhibitor solution or DMSO for the control wells.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction: Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection:
-
Add 20 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Microsomal Stability Assay
This protocol outlines a general procedure to assess the metabolic stability of the synthesized compound in human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
Synthesized oxetane-containing inhibitor
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with an internal standard (for quenching and sample preparation)
-
96-well plate
-
Incubator
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO (e.g., 1 mM).
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing the inhibitor (final concentration, e.g., 1 µM), HLM (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Prepare a control reaction without the NADPH regenerating system.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to the appropriate wells to start the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the reaction mixture and quench it by adding it to a well containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the equation: Cl_int = (k / [microsomal protein]) * (mg protein / g liver) * (g liver / kg body weight).
-
Data Presentation and Interpretation
The data obtained from the described protocols should be systematically organized to facilitate structure-activity relationship (SAR) analysis.
Table 1: Physicochemical and Pharmacokinetic Properties of an Oxetane-Containing Kinase Inhibitor Series
| Compound ID | R-Group Modification | Kinase IC₅₀ (nM) | Aqueous Solubility (µg/mL) | LogD (pH 7.4) | HLM Half-life (min) |
| Lead-Cpd | -CH(CH₃)₂ | 150 | 5 | 3.8 | 10 |
| Oxetane-1 | -CH₂-oxetane | 85 | 50 | 2.9 | 45 |
| Oxetane-2 | -CH₂CH₂-oxetane | 120 | 42 | 3.1 | 38 |
| This Work | -CH₂-C(NH₂)(CH₂OH)oxetane | 55 | >200 | 1.5 | >60 |
This table presents hypothetical data for illustrative purposes.
The data in Table 1 would illustrate how the incorporation of the this compound moiety can lead to a significant improvement in potency, aqueous solubility, and metabolic stability compared to a more lipophilic lead compound.
Visualization of Key Concepts
The strategic placement of the this compound moiety within a kinase inhibitor can be visualized to understand its potential interactions within the ATP-binding site.
Caption: Interaction model of an oxetane-containing inhibitor within a kinase active site.
Conclusion
The this compound building block represents a powerful tool for medicinal chemists seeking to optimize the properties of enzyme inhibitors. Its unique combination of a stable, polar oxetane ring with strategically placed hydrogen bond donors and acceptors allows for the rational design of compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to effectively utilize this valuable scaffold in their drug discovery programs.
References
- 1. Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 2-(3-Aminooxetan-3-yl)ethanol as a Bioconjugation Linker
Introduction: The Role of Linkers in Modern Bioconjugates
Antibody-drug conjugates (ADCs), PEGylated proteins, and other targeted therapeutics represent the frontier of precision medicine.[1] These complex biomolecules owe their efficacy to the synergistic combination of a targeting moiety, such as a monoclonal antibody, and a payload, which can be a cytotoxic agent, a fluorescent dye, or a polymer that enhances pharmacokinetic properties. The bridge connecting these two components is the linker , a critical element that dictates the stability, solubility, and release mechanism of the payload.[1][2][] An ideal linker must be stable in systemic circulation to prevent premature drug release but allow for efficient payload liberation at the target site.[][]
This guide introduces 2-(3-aminooxetan-3-yl)ethanol , a novel bifunctional linker poised to address some of the persistent challenges in bioconjugate development. The incorporation of a strained four-membered oxetane ring offers a unique combination of properties, including enhanced hydrophilicity, metabolic stability, and a defined three-dimensional structure. These attributes can lead to ADCs with improved therapeutic indices and better overall performance.
The presence of two distinct functional groups—a primary amine and a primary alcohol—on the this compound linker allows for a versatile and sequential conjugation strategy. This enables the precise and controlled attachment of both the payload and the biomolecule, offering a significant advantage in the construction of homogeneous and well-defined bioconjugates.
Physicochemical Properties and Advantages of the Oxetane Moiety
The oxetane ring is not merely a spacer; it is an active contributor to the overall properties of the bioconjugate. Its inclusion offers several distinct advantages over traditional aliphatic or aromatic linkers.
Key Advantages:
-
Enhanced Hydrophilicity: The polar nature of the oxetane ether oxygen significantly increases the water solubility of the linker and, by extension, the entire bioconjugate. This can mitigate the aggregation issues often associated with hydrophobic payloads.[5][6]
-
Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, contributing to the overall stability of the ADC in circulation and preventing premature cleavage of the linker.
-
Improved Pharmacokinetics: By fine-tuning the hydrophilicity and metabolic stability, the oxetane linker can lead to a more favorable pharmacokinetic profile, including a longer circulation half-life.[5]
-
Three-Dimensional Structure: The rigid, non-aromatic, and three-dimensional nature of the oxetane ring provides a defined spatial separation between the antibody and the payload, which can be crucial for maintaining the biological activity of both components.
Physicochemical Data for this compound:
| Property | Value | Reference |
| CAS Number | 1379812-08-4 | [7] |
| Molecular Formula | C₅H₁₁NO₂ | [7] |
| Molecular Weight | 117.15 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | Commercially available data |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure |
Principles of Bioconjugation with this compound
The bifunctional nature of this compound allows for a two-step, orthogonal conjugation strategy. This is crucial for building well-defined bioconjugates where the payload is first attached to the linker, and the resulting linker-payload complex is then conjugated to the biomolecule.
-
Amine Group Reactivity: The primary amine on the oxetane ring serves as a versatile nucleophile for conjugation to a payload. This is typically achieved by forming a stable amide bond with a carboxylic acid-functionalized payload, often activated with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[8][9] This reaction is highly efficient and results in a robust and stable linkage.[9]
-
Hydroxyl Group Reactivity: The primary hydroxyl group provides a secondary point of attachment, typically to the antibody or other biomolecule. This hydroxyl group is less reactive than the amine, allowing for a sequential reaction strategy. To make it reactive towards nucleophilic residues on a protein (like lysine), the hydroxyl group must first be "activated" by converting it into a better leaving group. Common methods include conversion to a tosylate, mesylate, or by using activating agents like p-nitrophenyl chloroformate to form a reactive carbonate.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for a two-stage conjugation process using this compound.
Protocol 1: Conjugation of a Carboxylated Payload to the Linker
This protocol describes the formation of a stable amide bond between a payload containing a carboxylic acid and the primary amine of this compound.
Materials:
-
Carboxylated payload (e.g., a cytotoxic drug with a COOH group)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Payload Activation:
-
Dissolve the carboxylated payload (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS-ester activated payload. The progress of the activation can be monitored by LC-MS.
-
-
Conjugation to Linker:
-
In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the linker solution.
-
Slowly add the activated payload solution to the linker solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate solvent and purify the payload-linker conjugate using reverse-phase HPLC.
-
Combine the fractions containing the pure product and lyophilize to obtain the final payload-linker conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the payload-linker conjugate by high-resolution mass spectrometry and NMR.
-
Diagram of Payload-Linker Conjugation Workflow:
Caption: Workflow for conjugating a carboxylated payload to the linker.
Protocol 2: Conjugation of the Payload-Linker to an Antibody
This protocol details the activation of the hydroxyl group on the payload-linker conjugate and its subsequent reaction with the primary amines (lysine residues) of a monoclonal antibody.
Materials:
-
Purified Payload-Linker Conjugate (from Protocol 1)
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
4-Nitrophenyl chloroformate
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Size-Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) for DAR analysis
-
UV-Vis Spectrophotometer
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve the payload-linker conjugate (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.5 equivalents).
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by LC-MS.
-
Once the reaction is complete, purify the activated payload-linker by flash chromatography to remove excess reagents.
-
-
Antibody Conjugation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer (e.g., PBS with 5% DMSO, pH 8.0-8.5).
-
Dissolve the activated payload-linker in a minimal amount of a co-solvent like DMSO.
-
Add the activated payload-linker solution to the antibody solution in a dropwise manner with gentle stirring. A molar excess of 5-10 fold of the linker-payload is a good starting point.
-
Incubate the reaction at 4°C for 12-24 hours.
-
-
Purification of the ADC:
-
Remove unreacted payload-linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC-HPLC) or UV-Vis spectroscopy.[2][10]
-
Aggregation and Purity: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.[7][10]
-
Mass Analysis: Confirm the conjugation and DAR distribution by mass spectrometry (intact mass analysis).[7][11]
-
In Vitro Activity: Assess the binding affinity of the ADC to its target antigen using ELISA or surface plasmon resonance (SPR) and evaluate its cytotoxic activity in a relevant cell line.
-
Diagram of Antibody-Drug Conjugate (ADC) Synthesis Workflow:
Caption: Workflow for synthesizing the final Antibody-Drug Conjugate.
Conclusion and Future Perspectives
This compound represents a significant advancement in linker technology for bioconjugation. Its unique combination of hydrophilicity, metabolic stability, and bifunctionality provides a powerful tool for the development of next-generation biotherapeutics. The protocols outlined in this guide offer a robust framework for the synthesis and characterization of ADCs using this innovative linker. As the field of targeted therapies continues to evolve, the rational design of linkers will play an increasingly crucial role in achieving optimal efficacy and safety. The advantageous properties of the oxetane moiety make this compound a linker of choice for researchers aiming to push the boundaries of bioconjugate performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. technosaurus.co.jp [technosaurus.co.jp]
- 11. adcreview.com [adcreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Aminooxetan-3-yl)ethanol
Welcome to the technical support guide for the synthesis of 2-(3-aminooxetan-3-yl)ethanol. This molecule is a valuable building block in medicinal chemistry, prized for its unique three-dimensional structure conferred by the oxetane ring. However, its synthesis is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the common hurdles encountered during its preparation. We will delve into the causality behind experimental choices, offering troubleshooting advice and detailed protocols to ensure a successful synthesis.
Core Synthetic Strategy & Key Challenges
The most prevalent synthetic route to this compound involves a multi-step sequence starting from 3-(hydroxymethyl)oxetan-3-amine. The core of the synthesis typically involves protection of the amine, formation of a spiro-epoxide, followed by a ring-opening reaction and final deprotection.
A Generalized Synthetic Pathway:
Caption: A high-level overview of the synthetic route.
The primary challenges that researchers face are concentrated in three key areas:
-
Formation of the Spiro-epoxide: This step can be low-yielding due to the strained nature of the spirocyclic system.
-
Regioselectivity of Epoxide Ring-Opening: Achieving the desired regioselectivity during the nucleophilic attack on the epoxide can be difficult, leading to isomeric impurities.
-
Final Deprotection: The final acid-catalyzed deprotection of the Boc group can sometimes lead to degradation of the oxetane ring if not performed under carefully controlled conditions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the synthesis.
FAQ 1: I am getting a low yield during the Boc protection of the starting amine. What can I do?
Answer: Low yields in Boc protection are often due to suboptimal reaction conditions or the quality of the starting amine.
-
Underlying Cause: The nucleophilicity of the amine can be influenced by the solvent and base used. The reaction involves the amine attacking the di-tert-butyl dicarbonate (Boc₂O), and a suitable base is required to neutralize the protonated amine.[1]
-
Troubleshooting Steps:
-
Choice of Base: While common bases like triethylamine (TEA) or sodium bicarbonate are often used, a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) can sometimes improve yields, especially if the amine is sterically hindered.[2]
-
Solvent System: The reaction is typically performed in solvents like THF, dichloromethane (DCM), or a biphasic mixture.[2] If you are using a single solvent system with poor results, consider a biphasic system (e.g., chloroform/water) with sodium bicarbonate as the base.
-
Reagent Stoichiometry: Ensure you are using a slight excess of Boc₂O (typically 1.1 to 1.5 equivalents).
-
Reaction Temperature: The reaction is usually conducted at room temperature.[2] If the reaction is sluggish, gentle heating to around 40°C can be beneficial.
-
| Condition | Recommendation | Rationale |
| Base | Use DMAP (catalytic) with TEA | DMAP is a more potent acylation catalyst. |
| Solvent | THF or a biphasic DCM/water system | Ensures solubility of both the amine and Boc₂O. |
| Temperature | Room temperature to 40°C | Balances reaction rate with potential side reactions. |
FAQ 2: The formation of the spiro-epoxide (e.g., N-Boc-5-oxa-1-azaspiro[2.3]hexane) from the protected amino alcohol is inefficient. How can I improve this step?
Answer: The formation of strained spirocycles like 5-oxa-1-azaspiro[2.3]hexane can be challenging.[3] This transformation is often a variation of the Johnson-Corey-Chaykovsky reaction, which involves the use of a sulfonium ylide.
-
Underlying Cause: The inefficiency can stem from several factors, including the generation of the ylide, the reactivity of the ketone precursor, and the stability of the strained epoxide product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for spiro-epoxidation.
-
Recommendations:
-
Ylide Generation: Ensure your trimethylsulfoxonium iodide (or similar sulfonium salt) is dry and of high quality. The base used for deprotonation (e.g., NaH) must be fresh and highly active. The reaction should be conducted under strictly anhydrous conditions.
-
Alternative Routes: If the Johnson-Corey-Chaykovsky reaction is problematic, consider alternative strategies for forming the spirocycle, although this may require significant changes to your synthetic plan.[3]
-
FAQ 3: I am observing poor regioselectivity in the ring-opening of the spiro-epoxide. What factors control this and how can I favor the desired product?
Answer: The ring-opening of the N-Boc-5-oxa-1-azaspiro[2.3]hexane with a carbon nucleophile (to install the ethanol side chain) is a critical step where regioselectivity is a major concern. The nucleophile can attack either of the two epoxide carbons.
-
Underlying Mechanism: The regioselectivity is governed by a combination of steric and electronic factors. In many cases, the attack will occur at the less sterically hindered carbon atom (the methylene carbon of the epoxide).
-
Controlling Regioselectivity:
-
Choice of Nucleophile: The nature of your nucleophile is critical. Organocuprates, for example, are known to favor attack at the less substituted position of an epoxide.
-
Lewis Acid Catalysis: The addition of a Lewis acid (e.g., BF₃·OEt₂) can influence the regioselectivity by coordinating to the epoxide oxygen, which can direct the nucleophilic attack. However, this must be done with caution as Lewis acids can also promote undesired side reactions.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can enhance selectivity by favoring the kinetically controlled product.
-
FAQ 4: The final Boc deprotection with acid is causing decomposition of my product. What are some milder alternatives?
Answer: The oxetane ring can be sensitive to strong acidic conditions, which are typically used for Boc deprotection.[4] The generation of a tert-butyl cation during this process can also lead to unwanted side reactions.[5]
-
Underlying Cause: Strong acids like trifluoroacetic acid (TFA) or concentrated HCl can protonate the oxetane oxygen, potentially leading to ring-opening or polymerization.[1][6]
-
Troubleshooting and Milder Protocols:
-
Use a Scavenger: When using TFA, the liberated tert-butyl cation is an electrophile that can alkylate other nucleophilic sites on your molecule.[5] Adding a scavenger like triethylsilane or thioanisole can trap this cation and prevent side reactions.
-
Alternative Acidic Conditions: Instead of neat TFA, try a solution of HCl in an organic solvent like dioxane or methanol.[2] These conditions are often milder and can be sufficient for deprotection without causing degradation.
-
Lewis Acids: Certain Lewis acids, such as ZnBr₂ in DCM, can selectively cleave Boc groups under non-protic conditions, which may be more compatible with an acid-sensitive substrate.[1]
-
| Deprotection Method | Conditions | Advantages | Potential Issues |
| TFA/DCM | 25-50% TFA in DCM, RT | Fast and efficient | Can cause degradation of acid-sensitive groups.[1][6] |
| HCl in Dioxane/MeOH | 4M HCl in Dioxane, RT | Generally milder than TFA | Can still be too harsh for some substrates. |
| ZnBr₂ in DCM | 2-3 equivalents ZnBr₂, RT | Mild, non-protic conditions | May require longer reaction times.[1] |
Detailed Experimental Protocols
Protocol 1: Boc Protection of 3-(Hydroxymethyl)oxetan-3-amine
-
Materials:
-
3-(Hydroxymethyl)oxetan-3-amine
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the starting amine in DCM.
-
Add TEA and stir for 5 minutes at room temperature.
-
Add Boc₂O portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate.
-
Protocol 2: Final Boc Deprotection (Mild Conditions)
-
Materials:
-
N-Boc protected this compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of methanol or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt will often precipitate. If not, add diethyl ether to induce precipitation.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the desired this compound as its hydrochloride salt.
-
References
Technical Support Center: Purification of 2-(3-Aminooxetan-3-yl)ethanol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the purification of 2-(3-Aminooxetan-3-yl)ethanol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to adapt and troubleshoot your purification processes effectively.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification, it's crucial to understand the physicochemical properties of this compound. This molecule possesses a primary amine, a primary alcohol, and a strained oxetane ring. These functional groups dictate its behavior during purification.
-
Polarity: The presence of both an amino and a hydroxyl group makes it a highly polar and water-soluble compound.
-
Basicity: The primary amine provides a basic handle for purification via salt formation.
-
Boiling Point: The predicted boiling point is approximately 232.6°C, suggesting that vacuum distillation is a viable purification method to prevent thermal decomposition.[1]
-
Stability: The oxetane ring is susceptible to ring-opening under strong acidic or nucleophilic conditions, a factor to consider when choosing purification parameters.
II. Common Impurities and Their Removal
The nature and quantity of impurities will largely depend on the synthetic route employed. However, common impurities in the synthesis of amino alcohols may include:
-
Unreacted starting materials
-
By-products from side reactions
-
Residual solvents (e.g., DMF, ethanol, chloroform)[2]
-
Oligomeric or polymeric by-products
A general strategy for purification involves a primary purification step to remove the bulk of impurities, followed by a final polishing step to achieve high purity.
III. Troubleshooting and Purification Protocols
This section is designed in a question-and-answer format to address common challenges encountered during the purification of this compound.
Q1: How can I perform an initial clean-up of my crude product to remove non-polar impurities?
Answer: An acid-base extraction is an effective initial step. By leveraging the basicity of the primary amine, you can selectively move your desired compound into an aqueous phase, leaving non-polar impurities behind in an organic solvent.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic solution with an aqueous solution of a mild acid (e.g., 1M HCl). The protonated amine salt of your compound will move into the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-polar impurities.
-
Make the aqueous layer basic (pH > 10) by the slow addition of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) while cooling in an ice bath.
-
Extract the free-based this compound back into an organic solvent (e.g., DCM or a mixture of chloroform and isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the partially purified product.
Q2: My compound appears to be thermally sensitive. What is the best method for purification?
Answer: For thermally labile compounds, vacuum distillation or column chromatography are the preferred methods over atmospheric distillation.
Troubleshooting Thermal Instability:
-
Symptom: Darkening of the product or low recovery after distillation.
-
Solution: Reduce the distillation pressure to lower the boiling point. Ensure the distillation apparatus is well-sealed to maintain a stable vacuum. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.
Experimental Protocol: Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation. Use a high-quality vacuum pump and a cold trap.
-
Ensure all glass joints are properly sealed with vacuum grease.
-
Begin by heating the distillation flask gently with a heating mantle and magnetic stirring.
-
Slowly reduce the pressure to the desired level.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is predicted to be 232.6 ± 5.0 °C at standard pressure.[1] Under vacuum, this will be significantly lower.
Q3: I am struggling to separate my product from polar impurities. What chromatographic conditions should I use?
Answer: Due to its high polarity, normal-phase column chromatography on silica gel can be challenging as the compound may streak or not elute. A reverse-phase approach or using a more polar stationary phase like alumina might be more successful. However, with careful solvent system selection, silica gel chromatography can be effective.
Data Presentation: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Rationale |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA) | The DCM/MeOH gradient allows for the elution of the polar product. TEA is added to suppress the interaction of the basic amine with the acidic silica gel, preventing tailing. |
| Alumina (basic) | Ethyl Acetate / Methanol | Basic alumina is a good alternative to silica for basic compounds, minimizing strong adsorption. |
| Reverse-Phase C18 | Water / Acetonitrile with 0.1% Formic Acid | Suitable for highly polar compounds. The acidic modifier helps to achieve better peak shape.[3] |
Experimental Protocol: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 DCM:MeOH with 1% TEA).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Begin elution with the initial solvent system, gradually increasing the polarity by increasing the percentage of methanol.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or another suitable analytical method to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization: Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Q4: Can I purify this compound by crystallization?
Answer: Direct crystallization of the free base may be difficult due to its low melting point and high solubility in many organic solvents. However, crystallization of a salt derivative is a highly effective method for purifying amino alcohols.[4]
Experimental Protocol: Purification via Salt Crystallization
-
Dissolve the crude this compound in a suitable solvent such as isopropanol or ethanol.
-
Slowly add a solution of an acid (e.g., oxalic acid or hydrochloric acid in a suitable solvent) to the stirred solution of the amine.
-
The corresponding ammonium salt should precipitate out of the solution. The process can be aided by cooling the mixture.
-
Collect the salt by filtration and wash it with a cold solvent to remove any adhering impurities.
-
The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
To recover the free amine, dissolve the purified salt in water, basify the solution, and extract the free amine with an organic solvent as described in the acid-base extraction protocol.
Mandatory Visualization: General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
IV. Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[5] Avoid breathing mist, vapors, or spray.[5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[5][6] If on skin, wash off immediately with plenty of water.[6] Seek immediate medical attention if irritation persists.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
V. Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best way to monitor the purity of my fractions during column chromatography?
-
Thin Layer Chromatography (TLC) is a quick and effective method. Use a visualization agent such as ninhydrin stain, which is specific for primary amines, to identify your product.
-
-
FAQ 2: My NMR spectrum shows residual solvents. How can I remove them?
-
High-boiling point solvents like DMF can be removed by co-evaporation with a lower-boiling point solvent like toluene under reduced pressure or by lyophilization if the compound is dissolved in water. For lower-boiling point solvents, drying under high vacuum for an extended period is usually sufficient.
-
-
FAQ 3: The compound is an oil, but I need a solid for my next reaction. What can I do?
-
As mentioned, converting the amine to a crystalline salt (e.g., hydrochloride or oxalate) is a common strategy to obtain a solid derivative.
-
VI. References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from --INVALID-LINK--
-
Fisher Scientific Chemicals, Inc. (2009). SAFETY DATA SHEET: 2-(2-Aminoethoxy)ethanol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-(2-Aminoethoxy)ethanol. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-[2-(Thiolan-3-ylamino)ethoxy]ethanol. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(2-Aminoethoxy)ethanol. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Hunan Russell Chemicals Technology Co.,Ltd. (n.d.). 2-(3-Amino-oxetan-3-yl)-ethanol 1379812-08-4. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Purification techniques for 2-[Bis(2-chloroethyl)amino]ethanol post-synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103539696A - Preparation method of 2-(aminoxy) ethanol. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1925610A1 - Production process of 2-aminooxyethanol. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 2-(3-Aminooxetan-3-yl)acetic acid. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of 2-((3-(Dodecyloxy)propyl)(2-(2-hydroxyethoxy)ethyl)amino)ethanol on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from --INVALID-LINK--
-
Centers for Disease Control and Prevention. (2018). NMAM METHOD 3900. Retrieved from --INVALID-LINK--
-
Cenmed Enterprises. (n.d.). 2-[3-(ethylamino)oxetan-3-yl]ethanol (C007B-466369). Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-(3-(Aminomethyl)oxetan-3-yl)ethanol. Retrieved from --INVALID-LINK--
-
Smolecule. (n.d.). Buy 2-[3-(Methylamino)oxetan-3-YL]ethanol. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Retrieved from --INVALID-LINK--
-
SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Retrieved from --INVALID-LINK--
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from --INVALID-LINK--
-
Synthonix. (n.d.). 2-[3-(methylamino)oxetan-3-yl]ethanol. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). 2-(Isopropyl((3-methylthiophen-2-yl)methyl)amino)ethanol. Retrieved from --INVALID-LINK--
References
- 1. 2-(3-(Aminomethyl)oxetan-3-yl)ethanol | 1045709-42-9 [amp.chemicalbook.com]
- 2. CN103539696A - Preparation method of 2-(aminoxy) ethanol - Google Patents [patents.google.com]
- 3. Separation of 2-((3-(Dodecyloxy)propyl)(2-(2-hydroxyethoxy)ethyl)amino)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
Side reactions and byproduct formation in 2-(3-Aminooxetan-3-yl)ethanol synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3-Aminooxetan-3-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges of side reactions and byproduct formation. Our goal is to explain the causality behind common issues and offer robust, field-proven solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each entry follows a "Problem-Cause-Solution" format, grounded in chemical principles.
Issue 1: Low Yield Accompanied by a Highly Polar Impurity
Problem: My reaction consistently results in a low yield of the desired product. LC-MS analysis shows a significant byproduct peak with a mass of (M+18)+ relative to the starting material or product, and it elutes very early on a reverse-phase column.
Probable Cause: This evidence strongly suggests an acid-catalyzed ring-opening of the oxetane moiety. The oxetane ring, while more stable than an epoxide, is susceptible to cleavage under acidic conditions, which are often employed in steps like reductive amination or deprotection.[1][2] The presence of an internal nucleophile (the pendant hydroxyl or the amino group) can facilitate this intramolecular ring-opening, but attack by water is also common, leading to the formation of 3-(2-hydroxyethyl)-1,3-propanediol.
-
Mechanism: The reaction is initiated by the protonation of the oxetane oxygen, which activates the ring. A nucleophile (e.g., water) then attacks one of the ring carbons, leading to cleavage of a C-O bond. 3,3-disubstituted oxetanes can be particularly prone to this if there is an internal nucleophile present.[2]
Solutions:
-
Strict pH Control: Maintain the reaction and workup pH in a neutral to basic range (pH 7-10). The oxetane ring is significantly more stable under these conditions.[3] If an acidic step is unavoidable, use the mildest possible conditions and keep the exposure time and temperature to an absolute minimum.
-
Buffer the Reaction: In procedures like reductive amination where acidic conditions can develop, consider using a buffer system to prevent the pH from dropping too low.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the undesired ring-opening pathway.
-
Anhydrous Conditions: If the ring-opening is due to water, ensure all reagents and solvents are rigorously dried to minimize the formation of the diol byproduct.
Visualizing the Side Reaction: Acid-Catalyzed Ring Opening
Caption: Acid-catalyzed hydrolysis of the oxetane ring.
Issue 2: Formation of Dimeric or Higher Molecular Weight Species
Problem: The reaction mixture becomes viscous, and analysis (e.g., by LC-MS or GPC) indicates the presence of species with approximately double the mass of the product or a distribution of oligomers.
Probable Cause: This points to intermolecular reactions. The amino group of one molecule can act as a nucleophile, attacking and opening the oxetane ring of a second molecule. This process can repeat, leading to the formation of dimers, trimers, and higher-order oligomers. This side reaction is highly dependent on concentration and temperature.
Solutions:
-
High Dilution Conditions: Running the reaction at a lower concentration can significantly disfavor intermolecular reactions relative to the desired intramolecular reaction or subsequent transformation.
-
Controlled Reagent Addition: If the synthesis involves adding a reagent to the amino-oxetane core, add the reagent slowly (e.g., via syringe pump) to a diluted solution of the oxetane. This keeps the concentration of the unreacted, nucleophilic amine low at any given time.
-
Protecting Group Strategy: In multi-step syntheses, consider protecting the amine (e.g., as a Boc or Cbz carbamate) before performing reactions that might induce intermolecular side reactions. The protecting group can be removed in a final, carefully controlled step.
-
Lower Reaction Temperature: As with ring-opening, higher temperatures accelerate these undesired intermolecular pathways. Maintain the lowest effective temperature.
Issue 3: Incomplete Conversion and Difficulty in Purification
Problem: The reaction stalls, leaving a significant amount of unreacted starting material. The starting material has a similar polarity to the product, making separation by column chromatography challenging.
Probable Cause: Incomplete conversion can stem from several factors:
-
Insufficient Stoichiometry: Incorrect measurement of a key reagent.
-
Reagent Degradation: The quality of reagents, especially reactive ones like borohydrides or organometallics, may have degraded.
-
Poor Solubility: One of the reactants may have poor solubility in the chosen solvent system, limiting its availability for reaction.
-
Catalyst Deactivation: If a catalyst is used (e.g., in a hydrogenation or coupling reaction), it may have been poisoned by an impurity or have low activity.
Solutions:
-
Re-evaluate Stoichiometry: Accurately measure all reagents. For critical steps, consider using a slight excess (e.g., 1.1-1.2 equivalents) of one reagent to drive the reaction to completion.
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. If possible, titrate reactive solutions (e.g., n-BuLi, Grignards) before use.
-
Optimize Solvent System: Add a co-solvent to improve the solubility of all reactants. Sonication can sometimes help dissolve recalcitrant solids.
-
Purification Strategy Optimization: If separation is the main issue, a specialized chromatographic approach may be necessary.
-
Modified Eluent: Add a small amount of a competitive amine, like triethylamine (0.1-1%), to the eluent during silica gel chromatography. This deactivates acidic sites on the silica, preventing peak tailing and often improving the separation of amines.
-
Alternative Stationary Phase: Consider using neutral or basic alumina, or reverse-phase (C18) chromatography if the polarity difference is more pronounced in a different solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the synthesis of this compound?
A: The three most critical parameters are pH, temperature, and concentration .
-
pH: As detailed above, acidic conditions can lead to catastrophic ring-opening.[2][3] Maintaining neutrality or slight basicity is paramount for preserving the oxetane core.
-
Temperature: Elevated temperatures accelerate nearly all side reactions, including ring-opening and polymerization. Careful temperature control is essential for achieving high selectivity.
-
Concentration: High concentrations favor intermolecular side reactions, leading to dimers and oligomers. Employing appropriate dilution is a key strategy for minimizing these byproducts.
Q2: How should I best monitor the reaction progress to avoid byproduct formation?
A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the main product. Staining with ninhydrin is excellent for visualizing the amino-containing product and starting materials.
-
LC-MS: This is the gold standard. It allows you to track the appearance of the product peak (by its mass) while simultaneously screening for the masses of potential byproducts (e.g., the ring-opened diol or the dimer). This gives you a real-time understanding of not just conversion, but also selectivity.
Table 1: Common Byproducts and Recommended Analytical Methods
| Byproduct Name | Potential Origin | Molecular Weight ( g/mol ) | Recommended Detection Method | Key Identifier |
| 3-(2-Hydroxyethyl)propane-1,3-diol | Acid-catalyzed ring-opening | 150.17 | LC-MS, GC-MS (after derivatization) | M+18 peak relative to product |
| Dimer of Product | Intermolecular reaction | 264.34 | LC-MS, GPC | M+132 peak relative to product |
| Unreacted Precursor (e.g., Oxetan-3-one) | Incomplete reductive amination | 72.06 | GC-MS, LC-MS | Mass of starting ketone |
| Residual Solvents (e.g., DMF, THF) | Workup/Purification | Variable | GC-HS (Headspace) | Retention time matching standard |
Q3: My final product is a viscous oil. What is the best method for final purification to achieve high purity (>99%)?
A: For a non-crystalline, polar compound like this compound, high-vacuum distillation or preparative HPLC are the most effective methods for achieving high purity.
-
High-Vacuum Distillation (Kugelrohr): If the compound is thermally stable, distillation using a short-path apparatus (like a Kugelrohr) under high vacuum (<0.1 mmHg) can effectively remove non-volatile impurities (salts, catalysts, polymers) and some lower-boiling contaminants.
-
Preparative HPLC: This offers the highest resolution for removing structurally similar impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is a common choice. Note that the product will be isolated as a salt (e.g., trifluoroacetate), which may require a subsequent salt-break step if the free base is needed.
-
Flash Column Chromatography: While excellent for initial cleanup, achieving >99% purity can be difficult if impurities are very close in polarity. It is best used as a preliminary step before distillation or preparative HPLC.[4]
Workflow: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Protocol: Flash Column Chromatography of this compound
This protocol is designed to remove less polar starting materials and more polar, ring-opened byproducts.
1. Preparation of the Stationary Phase:
-
Select a glass column with appropriate dimensions for your sample size (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Dichloromethane (DCM)).
-
Pour the slurry into the column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like DCM or methanol), adding the silica, and evaporating the solvent to dryness. This "dry load" can then be carefully added to the top of the packed column.
3. Elution:
-
Begin eluting with a non-polar solvent system, such as 100% DCM or DCM with a small percentage of ethyl acetate.
-
Gradually increase the polarity of the eluent. A typical gradient might be:
-
DCM (2 column volumes)
-
95:5 DCM:Methanol (5 column volumes)
-
90:10 DCM:Methanol (until product elutes)
-
85:15 DCM:Methanol with 0.5% Triethylamine (if product is tailing)
-
-
Collect fractions and monitor them by TLC (staining with ninhydrin and/or potassium permanganate).
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil under high vacuum to remove any residual solvent.
References
Improving the yield and purity of 2-(3-Aminooxetan-3-yl)ethanol
Welcome to the technical support guide for 2-(3-Aminooxetan-3-yl)ethanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable but challenging building block. The unique 3,3-disubstituted oxetane moiety offers significant advantages in drug discovery by acting as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups.[1] However, the strained four-membered ring presents distinct synthetic and purification hurdles.[2]
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you improve both the yield and purity of your target compound.
Part 1: Frequently Asked Questions (FAQs) on Synthesis & Yield Improvement
This section addresses common challenges encountered during the synthesis of this compound, focusing on reaction strategy and yield optimization.
Question 1: What is a reliable, scalable synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis starting from commercially available oxetan-3-one. The key is to build the 3,3-disubstituted pattern carefully. A representative, though conceptual, pathway is outlined below. The critical step is the reduction of the nitrile or ester, which must be performed under conditions that do not promote the decomposition of the oxetane ring.[3]
Caption: A conceptual synthetic workflow for this compound.
Question 2: My reaction yield is consistently low. What are the most likely causes?
Low yields are typically traced back to one critical issue: the instability of the oxetane ring, especially under harsh conditions.[4]
-
Acid-Mediated Ring Opening: The oxetane ring is highly susceptible to ring-opening under acidic conditions.[3][4] Even mild Lewis acids or prolonged exposure to protic acids during workup can cleave the ether bond, leading to diol byproducts. The presence of a nearby amine or alcohol can further facilitate this decomposition.[4]
-
Harsh Reducing Agents: While powerful hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective for reducing nitriles or esters, they can also readily attack and decompose the oxetane ring, particularly at temperatures above 0 °C.[3]
-
High Reaction Temperatures: The inherent ring strain of oxetane makes it thermally sensitive.[1] Running reactions at elevated temperatures for extended periods can lead to polymerization or decomposition.
Question 3: How can I prevent oxetane ring-opening during the reaction and workup?
Preventing ring-opening is paramount for achieving high yields.
-
Avoid Strong Acids: Whenever possible, use basic or neutral reaction conditions. For reactions requiring acid catalysis, use the mildest possible acid for the shortest possible time.
-
Controlled Workup: During aqueous workup, avoid strong acidic washes. If an acid wash is necessary to remove basic impurities, use a dilute, weak acid (e.g., 1M citric acid) and minimize contact time. A basic workup (e.g., with NaHCO₃ or a mild organic base) is generally much safer for the oxetane core.[3]
-
Temperature Management: Maintain strict temperature control throughout the reaction, especially during exothermic steps.
Question 4: What are the recommended reducing agents for the final reduction step?
The choice of reducing agent is critical. The goal is to select a reagent powerful enough to reduce the precursor (e.g., a nitrile or ester) without cleaving the oxetane ring.
| Reagent | Target Functional Group | Recommended Conditions | Rationale & Comments |
| Borane-THF complex (BH₃·THF) | Ester, Carboxylic Acid, Nitrile | THF, 0 °C to room temperature | Generally mild and oxetane-tolerant. A good first choice for reducing esters or nitriles in this context. |
| Lithium Aluminum Hydride (LiAlH₄) | Ester, Nitrile | THF, -30 °C to -10 °C | Highly effective but aggressive. Strict low-temperature control is essential to prevent ring decomposition.[3] Not recommended if milder options are available. |
| Raney Nickel (Ra-Ni) | Nitrile | H₂ (80 atm), 60 °C | An effective and oxetane-tolerant method for nitrile reduction, though it requires high-pressure hydrogenation equipment.[3] |
Part 2: FAQs on Purification & Purity Enhancement
This section focuses on the isolation and purification of the final product, a common bottleneck in the overall process.
Question 1: My product is highly water-soluble and difficult to extract from the aqueous phase. What can I do?
The combination of a primary amine and a primary alcohol makes this compound very polar and water-soluble.
-
Salting-Out Effect: Saturate the aqueous layer with sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the solubility of the amino alcohol in the aqueous phase and drives it into the organic layer.[5]
-
Use of More Polar Solvents: Instead of traditional solvents like ethyl acetate, use a more polar extraction solvent such as n-butanol or a mixture of dichloromethane and isopropanol (e.g., 4:1).
-
Continuous Liquid-Liquid Extraction: For larger scales where repeated extractions are inefficient, a continuous liquid-liquid extraction apparatus can be highly effective.[5]
Question 2: What is the most effective method for purifying the final compound?
Flash column chromatography is typically the most effective method for achieving high purity.[6] However, due to the basicity of the amine, special considerations are required.
-
Stationary Phase: Standard silica gel is acidic and can cause irreversible adsorption or streaking of the amine. To mitigate this, you can:
-
Use Triethylamine (TEA)-treated eluent: Add 0.5-1% triethylamine to your solvent system to neutralize the acidic sites on the silica.[7]
-
Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used.
-
-
Eluent System: A gradient elution is recommended. Start with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 20% Methanol in Dichloromethane (with 0.5% TEA).
Question 3: My purified product is an oil. How can I obtain a crystalline solid?
Many amino alcohols are oils at room temperature. Obtaining a solid can significantly improve handling, stability, and ease of analysis.
-
Salt Formation: The most reliable method is to form a salt. Reacting the purified free-base oil with a suitable acid like oxalic acid or hydrochloric acid (in a solvent like ethanol or isopropanol) often yields a stable, crystalline salt that can be easily filtered and dried.[8][9]
Part 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues.
Caption: A decision tree for troubleshooting common synthesis and purification issues.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol assumes you have a crude, concentrated product post-workup.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of methanol).
-
Add 2-3 g of silica gel to the solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This is your "dry-loaded" sample.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount.
-
Pack the column with silica gel using a non-polar solvent (e.g., hexane or dichloromethane). Ensure the packing is uniform and free of air bubbles.
-
-
Eluent Preparation:
-
Prepare two mobile phases:
-
Solvent A: Dichloromethane + 0.5% Triethylamine
-
Solvent B: 90:10 Dichloromethane/Methanol + 0.5% Triethylamine
-
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Begin elution with 100% Solvent A.
-
Gradually increase the proportion of Solvent B to elute the product. A typical gradient is shown in the table below.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the purified this compound as a free base.
-
Table: Example Elution Gradient for Column Chromatography
| % Solvent A (DCM + 0.5% TEA) | % Solvent B (90:10 DCM/MeOH + 0.5% TEA) | Purpose |
| 100% | 0% | Elute non-polar impurities |
| 80% | 20% | Begin eluting product |
| 50% | 50% | Ensure all product is eluted |
| 0% | 100% | Flush column of highly polar impurities |
References
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 2-(3-Aminooxetan-3-yl)ethanol in Drug Discovery: A Modern Alternative to Traditional Amino Alcohols
Introduction: The Enduring Role and Modern Evolution of Amino Alcohols
Amino alcohols are a cornerstone of medicinal chemistry, representing a privileged structural motif found in a vast array of natural products and clinically successful pharmaceuticals.[1][2][3] Their bifunctional nature, containing both a basic amine and a hydrogen-bonding alcohol, allows for versatile interactions with biological targets and provides a handle for modulating physicochemical properties. Traditional, simple amino alcohols like ethanolamine, N-methylethanolamine, and aminopropanols have been workhorses in drug design for decades.[4][5][6] However, the increasing complexity of biological targets and the stringent demands for improved drug-like properties—specifically aqueous solubility, metabolic stability, and refined basicity—have driven the exploration of novel bioisosteres.
This guide provides an in-depth comparison of 2-(3-aminooxetan-3-yl)ethanol, a contemporary building block, against its traditional acyclic counterparts. We will explore how the unique, strained oxetane ring imparts a constellation of desirable properties that directly address common challenges in lead optimization. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage modern structural motifs to design safer, more effective drug candidates.
The Unique Physicochemical Profile of this compound
The defining feature of this compound is the 3,3-disubstituted oxetane ring. This four-membered cyclic ether is more than a simple spacer; its inherent ring strain and stereoelectronic properties profoundly influence the molecule's overall character.[7]
-
Enhanced Three-Dimensionality (3D) and Polarity: The oxetane scaffold introduces a rigid, sp³-rich structure, moving away from the "flat" molecules that can have promiscuous off-target effects. This defined 3D shape can lead to more specific and higher-affinity interactions within a protein's binding pocket.[8][9] The ether oxygen acts as a potent hydrogen bond acceptor, significantly increasing the polarity of the local environment.
-
A "Metabolic Shield": One of the most significant advantages of the oxetane motif is its ability to improve metabolic stability.[10][11] It can act as a bioisosteric replacement for metabolically vulnerable groups, such as gem-dimethyl or simple methylene carbons, which are prone to oxidation by cytochrome P450 (CYP) enzymes.[8][9][11] By replacing a labile position with a robust oxetane, chemists can effectively block a key metabolic pathway, prolonging the compound's half-life.[11][12]
-
Fine-Tuning Basicity (pKa): The electron-withdrawing inductive effect of the oxetane's oxygen atom significantly lowers the basicity (pKa) of the adjacent amino group.[9][13] An oxetane placed beta to an amine can reduce its pKa by approximately 1.9 units.[9] This is a critical tool for medicinal chemists to mitigate basicity-related liabilities, such as hERG channel inhibition or excessive sequestration in acidic lysosomes, while improving cell permeability.[13]
Comparative Analysis: Oxetane vs. Traditional Amino Alcohols
To objectively assess the advantages of this compound, we compare its key properties against three widely used amino alcohols: ethanolamine, N-methylethanolamine, and 3-amino-1-propanol.
Visualizing the Structural Differences
Table 1: Comparative Physicochemical Properties
| Property | This compound | Ethanolamine | N-Methylethanolamine | 3-Amino-1-propanol | Rationale & Causality |
| Molecular Weight ( g/mol ) | 131.15 | 61.08 | 75.11 | 75.11 | The oxetane adds mass but also significant functionality. |
| cLogP (Calculated) | -1.5 to -1.0 (Est.) | -1.31 | -1.06 | -0.83 | Despite higher MW, the oxetane's polarity results in a highly favorable low LogP, often superior to simple chains. |
| pKa (Amine) | ~8.5-9.0 (Est. β-effect) | 9.50 | 9.88 | 10.05 | The electron-withdrawing oxetane oxygen significantly reduces the amine's basicity, a key advantage for mitigating liabilities.[9][13] |
| Hydrogen Bond Acceptors | 3 | 2 | 2 | 2 | The additional ether oxygen in the oxetane ring provides an extra H-bond acceptor site, enhancing interactions with water and targets. |
| Polar Surface Area (Ų) | ~60-70 (Est.) | 46.25 | 32.34 | 46.25 | The oxetane contributes significantly to PSA, which is strongly correlated with improved aqueous solubility. |
Table 2: Comparative ADME & Drug-Like Properties
| Property | This compound | Traditional Amino Alcohols | Rationale & Causality |
| Aqueous Solubility | High to Very High | Moderate to High | The introduction of an oxetane can dramatically increase aqueous solubility, sometimes by orders of magnitude, compared to non-polar isosteres like a gem-dimethyl group.[10][12][14][15] This effect is more pronounced than for simple acyclic alcohols. |
| Metabolic Stability | Significantly Enhanced | Variable; often labile | The oxetane ring is exceptionally stable to oxidative metabolism.[11][14] This contrasts with N-methylethanolamine, which is susceptible to N-dealkylation, and linear alkanes, which can undergo hydroxylation. |
| Permeability | Improved via pKa Modulation | Generally Good | By lowering the pKa, the oxetane increases the fraction of the neutral, more permeable species at physiological pH, aiding membrane passage without increasing lipophilicity. |
| hERG Inhibition Potential | Reduced | Higher (if pKa is high) | High basicity is a known risk factor for hERG channel binding. The pKa-lowering effect of the oxetane directly mitigates this common safety concern.[13] |
| Target Engagement | Improved Specificity | Less Defined | The rigid, 3D structure of the oxetane can pre-organize the molecule into a bioactive conformation, leading to improved potency and selectivity compared to flexible acyclic linkers.[8] |
Experimental Protocols for Comparative Evaluation
To translate these concepts into actionable data, a rigorous experimental comparison is essential. As a Senior Application Scientist, I advocate for the following self-validating protocols to quantify the advantages discussed.
Workflow for Amino Alcohol Selection in Lead Optimization
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine and compare the intrinsic clearance (CLint) of compounds containing this compound versus traditional amino alcohols. A lower CLint indicates greater metabolic stability.[11]
Causality: This assay directly measures the rate of Phase I metabolism, primarily by CYP enzymes.[11] The cofactor NADPH is required for CYP activity. By quantifying the disappearance of the parent drug over time, we can assess its susceptibility to oxidative degradation.
Methodology:
-
Preparation of Incubation Mixture:
-
In a 96-well plate, add 50 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 2 µL of the test compound (from a 500 µM stock in DMSO) to achieve a final concentration of 1 µM.
-
Add 23 µL of pooled Human Liver Microsomes (final concentration 0.5 mg/mL).
-
Self-Validation Step: Include a positive control (e.g., Verapamil, a high-clearance compound) and a negative control (incubation without NADPH) for each compound.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding 25 µL of pre-warmed NADPH regenerating solution (final concentration 1 mM NADPH+).
-
-
Time-Point Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This step simultaneously precipitates proteins and quenches the reaction.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compounds in a physiologically relevant buffer.
Causality: This method measures the true thermodynamic solubility by allowing the compound to reach equilibrium between its solid and dissolved states. This is the gold standard for solubility determination and is critical for predicting oral absorption.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a 1.5 mL glass vial. Rationale: Ensuring excess solid is present is crucial for reaching saturation.
-
Add 1 mL of phosphate-buffered saline (PBS, pH 7.4).
-
-
Equilibration:
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached. Self-Validation Step: Take measurements at 24 and 48 hours; if the values are consistent, equilibrium has been achieved.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water).
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS, by comparing against a standard curve of known concentrations.
-
-
Result Reporting:
-
The determined concentration is reported as the thermodynamic solubility in µg/mL or µM.
-
Conclusion: A Strategic Tool for Modern Drug Discovery
The incorporation of this compound into drug candidates offers a powerful and predictable strategy to overcome many of the hurdles encountered during lead optimization. While traditional amino alcohols remain valuable, the oxetane-containing analogue provides a distinct advantage by simultaneously addressing multiple critical parameters:
-
Enhancing Solubility: Through increased polarity and hydrogen bonding capacity.[12][13][14]
-
Boosting Metabolic Stability: By serving as a robust metabolic shield.[8][11][16]
-
Mitigating Safety Risks: By attenuating amine basicity to reduce hERG liability.[9][13]
-
Improving Target Affinity: By providing a rigid, three-dimensional scaffold.[8][9]
For the modern medicinal chemist, this compound is not merely a building block but a sophisticated tool for multi-parameter optimization. Its adoption represents a rational, data-driven approach to designing next-generation therapeutics with superior "drug-like" properties.
References
- 1. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 4. nbinno.com [nbinno.com]
- 5. Ethanolamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxetanes in drug discovery: structural and synthetic insights. [sonar.ch]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide for Drug Discovery Professionals: Oxetane-Containing Compounds vs. Their Carbocyclic Analogs
Introduction
In the relentless pursuit of novel therapeutics, medicinal chemists are continually exploring innovative molecular scaffolds to optimize drug-like properties. The strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic profiles of drug candidates. Among these, the oxetane ring, a four-membered ether, has garnered substantial interest as a versatile building block in drug discovery.[1][2] This guide provides a comprehensive, data-driven comparison of oxetane-containing compounds and their carbocyclic analogs, primarily cyclobutane derivatives, to arm researchers with the insights needed to make informed decisions in drug design.
Oxetanes are often employed as bioisosteric replacements for common functional groups like gem-dimethyl and carbonyl moieties.[3][4] Their unique structural and electronic features, including polarity and three-dimensionality, can confer significant advantages in terms of metabolic stability, solubility, and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6]
Caption: Structural comparison of oxetane and cyclobutane rings.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of an oxetane ring in place of a carbocyclic analog can profoundly impact a molecule's physicochemical properties, influencing its journey through the body.
Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The presence of the oxygen atom in the oxetane ring, which can act as a hydrogen bond acceptor, often leads to a significant improvement in aqueous solubility compared to the more lipophilic carbocyclic analogs.[2][7] This enhancement can range from a modest increase to several orders of magnitude, depending on the molecular context.[7]
Table 1: Comparison of Aqueous Solubility
| Compound Pair | Oxetane Derivative (Solubility, µg/mL) | Carbocyclic Analog (Solubility, µg/mL) | Fold Increase | Reference |
| Pair 1 | 120 | 30 | 4 | [7] |
| Pair 2 | >5000 | 1.2 | >4000 | [7] |
| Pair 3 | 95 | 22 | 4.3 | Hypothetical |
Lipophilicity
Lipophilicity, often measured as logP or logD, is a key factor influencing a compound's permeability, metabolic clearance, and potential for off-target effects. The incorporation of the polar oxetane ring generally results in a decrease in lipophilicity compared to its non-polar carbocyclic counterpart.[2][6] This reduction in lipophilicity can be advantageous in mitigating issues related to poor solubility and high metabolic turnover.
Table 2: Comparison of Lipophilicity (cLogP)
| Compound Pair | Oxetane Derivative (cLogP) | Carbocyclic Analog (cLogP) | ΔcLogP | Reference |
| Pair 1 | 2.5 | 3.1 | -0.6 | Hypothetical |
| Pair 2 | 1.9 | 2.7 | -0.8 | Hypothetical |
| Pair 3 | 3.2 | 3.9 | -0.7 | Hypothetical |
Metabolic Stability: The Oxetane Advantage
One of the most compelling reasons to incorporate an oxetane moiety is the potential for enhanced metabolic stability.[5] The gem-dimethyl group, a common structural motif, is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism.[8] Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can effectively block this metabolic route, leading to a longer in vivo half-life and improved pharmacokinetic profile.[5][6]
The inherent stability of the C-O bonds in the oxetane ring, particularly in 3,3-disubstituted examples, makes them less prone to enzymatic cleavage compared to the C-C bonds in carbocyclic rings.[6]
Caption: Metabolic stability of oxetanes vs. carbocycles.
Conformational Effects and Biological Activity
The rigid, three-dimensional structure of the oxetane ring can significantly influence a molecule's conformation.[6] This conformational constraint can pre-organize a ligand for optimal binding to its biological target, potentially leading to enhanced potency and selectivity.[9] The puckered nature of the oxetane ring allows for precise vectorial positioning of substituents, a feature that can be exploited to fine-tune interactions within a protein's binding pocket.[2]
While cyclobutane also imparts conformational rigidity, its puckering and electronic properties differ from those of oxetane.[3][9] The choice between these two four-membered rings provides a valuable tool for medicinal chemists to modulate the conformational landscape of a drug candidate.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of an oxetane-containing compound and its carbocyclic analog. This method is considered the "gold standard" for solubility measurement.[10]
Materials:
-
Test compounds (oxetane and carbocyclic analog)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with UV or MS detector
Procedure:
-
Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial.[11]
-
Seal the vials and place them in a thermostatic shaker at 25°C for 24-48 hours to ensure equilibrium is reached.[11]
-
After the incubation period, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.[11]
-
Carefully collect the supernatant and dilute it with the appropriate mobile phase.
-
Analyze the diluted supernatant by HPLC.
-
Quantify the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from a stock solution of known concentration.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To evaluate the metabolic stability of an oxetane-containing compound and its carbocyclic analog in the presence of human liver microsomes.[12][13]
Materials:
-
Test compounds (oxetane and carbocyclic analog)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer, pH 7.4
-
Acetonitrile with an internal standard (e.g., warfarin) for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of each test compound in phosphate buffer.
-
In a 96-well plate, combine the test compound solution, HLM suspension, and phosphate buffer.[8]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[12]
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.[12]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[12]
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.[8]
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The strategic incorporation of oxetane rings offers a powerful approach to fine-tune the properties of drug candidates.[14] In comparison to their carbocyclic analogs, oxetane-containing compounds often demonstrate superior aqueous solubility, lower lipophilicity, and enhanced metabolic stability.[1][7] These improvements are a direct consequence of the unique structural and electronic characteristics of the oxetane moiety. While the synthesis of oxetane-containing building blocks can present challenges, the potential rewards in terms of an improved ADME profile and overall drug-like properties often outweigh the synthetic hurdles.[6][14] The experimental protocols outlined in this guide provide a robust framework for the direct comparison of these valuable structural motifs, enabling data-driven decisions in the drug discovery process.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mttlab.eu [mttlab.eu]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. contractpharma.com [contractpharma.com]
- 12. mercell.com [mercell.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Structure of 2-(3-Aminooxetan-3-yl)ethanol Derivatives Using 2D NMR
The Strategic Importance of the Oxetane Scaffold and the Validation Imperative
In modern medicinal chemistry, the oxetane ring has emerged as a highly valuable motif. Its unique combination of properties—a strained four-membered ring that is polar yet metabolically stable—allows chemists to fine-tune the physicochemical characteristics of drug candidates.[1][2] Oxetanes can serve as isosteres for carbonyl or gem-dimethyl groups, often improving aqueous solubility, reducing lipophilicity, and modulating basicity without adding significant molecular weight.[1][2]
The 2-(3-aminooxetan-3-yl)ethanol scaffold, in particular, presents a synthetically accessible and versatile building block. However, its structure contains a key challenge for validation: a quaternary carbon (C3) at the heart of the oxetane ring. This feature breaks proton-proton coupling networks, making definitive structural confirmation by one-dimensional (1D) NMR alone insufficient and potentially misleading.
For any drug development program, absolute certainty in molecular structure is non-negotiable. An incorrect structural assignment can invalidate biological data, compromise intellectual property, and lead to the costly failure of a promising candidate. Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a suite of experiments that, when used in concert, offer an unparalleled, non-destructive method for the complete and accurate structural elucidation of these molecules in solution.[3][4][5][6]
This guide explains the causality behind selecting a combination of 2D NMR experiments, outlines a self-validating workflow, and provides the practical protocols necessary to achieve unambiguous structural assignment.
The Limitations of 1D NMR: An Incomplete Picture
While 1D ¹H and ¹³C NMR spectra are the foundational first steps in any analysis, they often provide an ambiguous picture for this compound derivatives.
-
¹H NMR: Provides information on proton environments, integration, and through-bond coupling (J-coupling). However, the two sets of methylene protons on the oxetane ring are diastereotopic and can present complex, overlapping multiplets. Crucially, there is no observable proton-proton coupling across the C3 quaternary center to the ethanol sidechain.
-
¹³C NMR: Reveals the number of unique carbon environments. While techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups, it cannot establish connectivity between carbons. The signal for the quaternary C3 is often of low intensity and provides no direct evidence of its linkage to the surrounding fragments.
These limitations necessitate a more powerful approach that can map the entire molecular architecture through multiple bonds.
The 2D NMR Toolkit: A Comparative Analysis for Structural Elucidation
2D NMR spectroscopy overcomes the resolution limits of 1D techniques by spreading nuclear correlations across two frequency dimensions.[7] For our target scaffold, a combination of three core experiments—COSY, HSQC, and HMBC—is essential for a self-validating structural proof.
Overall Experimental & Logic Workflow
The following diagram illustrates the logical flow of data acquisition and interpretation, where the output of one experiment provides the foundation for the next, culminating in a single, validated structure.
Caption: Integrated 2D NMR workflow for structure validation.
To illustrate the power of these techniques, we will consider a representative example: 2-(3-amino-3-phenyloxetan-3-yl)ethanol .
(Note: Image is illustrative)
| Atom Label | Description |
| C2/C4 | Oxetane methylene carbons |
| H2/H4 | Oxetane methylene protons |
| C3 | Quaternary oxetane carbon |
| C5 | Ethanol methylene carbon (adjacent to C3) |
| H5 | Protons on C5 |
| C6 | Ethanol methylene carbon (hydroxyl-bearing) |
| H6 | Protons on C6 |
| Ph | Phenyl ring carbons/protons |
| NH₂ | Amino group protons |
| OH | Hydroxyl group proton |
A. COSY (Correlation Spectroscopy): Mapping the Proton Networks
-
Principle & Causality: COSY is a homonuclear experiment that identifies protons coupled to each other, typically through two or three bonds (²J or ³J).[8] Its primary function is to reveal "spin systems"—unbroken chains of coupled protons. The choice to run COSY first is strategic; it allows us to assemble the molecule's proton-based fragments before assigning them to the carbon skeleton.
-
Application to the Target Scaffold: For our example molecule, COSY is expected to show a clear correlation between the protons of the ethanol sidechain (H5 and H6), establishing the -CH₂-CH₂-OH fragment. The two sets of methylene protons on the oxetane ring (H2 and H4) will likely show geminal coupling (²J) to each other but will appear as isolated spin systems, crucially showing no correlation to the ethanol protons. This lack of correlation is a key piece of evidence for the intervening quaternary carbon.
Table 1: Expected Key COSY Correlations for 2-(3-amino-3-phenyloxetan-3-yl)ethanol
| Proton (δ ppm, approx.) | Correlating Proton (δ ppm, approx.) | Interpretation |
| H5 (~2.1 ppm) | H6 (~3.8 ppm) | ³J coupling confirms the -CH₂-CH₂-OH fragment. |
| H2a/H2b (~4.7 ppm) | H2b/H2a (~4.7 ppm) | ²J geminal coupling within one oxetane methylene. |
| H4a/H4b (~4.6 ppm) | H4b/H4a (~4.6 ppm) | ²J geminal coupling within the other oxetane methylene. |
B. HSQC (Heteronuclear Single Quantum Coherence): The C-H Connection
-
Principle & Causality: HSQC is a heteronuclear experiment that correlates protons with the carbons to which they are directly attached (¹J coupling).[9][10] It acts as a definitive bridge between the ¹H and ¹³C spectra. We perform this after COSY to assign the carbon resonances for the proton-defined fragments.
-
Application to the Target Scaffold: The HSQC spectrum will show a cross-peak for every protonated carbon, linking each proton signal on one axis to its corresponding carbon signal on the other. This allows for the unambiguous assignment of C2, C4, C5, C6, and the phenyl carbons. Notably, the quaternary carbon (C3) and the phenyl ipso-carbon will be absent from the HSQC spectrum, as they bear no protons. This absence is a critical, self-validating data point.
Table 2: Expected Key HSQC Correlations
| Proton (δ ppm, approx.) | Correlated Carbon (δ ppm, approx.) | Interpretation |
| H2 (~4.7 ppm) | C2 (~78 ppm) | Assigns the C2 oxetane carbon. |
| H4 (~4.6 ppm) | C4 (~78 ppm) | Assigns the C4 oxetane carbon. |
| H5 (~2.1 ppm) | C5 (~45 ppm) | Assigns the C5 ethanol carbon. |
| H6 (~3.8 ppm) | C6 (~60 ppm) | Assigns the C6 ethanol carbon. |
| Phenyl H's | Phenyl C's | Assigns ortho, meta, para carbons. |
C. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Final Structure
-
Principle & Causality: HMBC is the cornerstone experiment for this specific structural challenge. It reveals correlations between protons and carbons over two to four bonds (²J, ³J, and sometimes ⁴J), effectively mapping the long-range C-H connectivity.[11][12] We run this last because it uses the assignments from COSY and HSQC to connect all the molecular fragments into a single, unambiguous structure.
-
Application to the Target Scaffold: This experiment provides the definitive proof of connectivity across the C3 quaternary center. The key correlations to look for are:
-
From the ethanol sidechain to the quaternary carbon: The protons at H5 should show a ²J correlation to the quaternary carbon C3.
-
From the oxetane ring to the quaternary carbon: The oxetane protons (H2 and H4) should show a ²J correlation to C3.
-
From the sidechain to the phenyl ring: The H5 protons may show a ³J correlation to the phenyl ipso-carbon.
-
From the oxetane ring to the phenyl ring: The H2 and H4 protons should show a ³J correlation to the phenyl ipso-carbon.
-
These correlations, which are impossible to observe with any other technique, form an unbreakable chain of logic confirming the complete molecular skeleton.
Table 3: Expected Key HMBC Correlations for Final Validation
| Proton (δ ppm, approx.) | Correlated Carbon (δ ppm, approx.) | Interpretation (The "Smoking Gun") |
| H5 (~2.1 ppm) | C3 (~50 ppm) | ²J correlation proves the ethanol chain is attached to C3. |
| H2/H4 (~4.6-4.7 ppm) | C3 (~50 ppm) | ²J correlation proves the oxetane ring contains C3. |
| H2/H4 (~4.6-4.7 ppm) | Phenyl Ipso-C | ³J correlation confirms the phenyl ring is attached to C3. |
| Phenyl Ortho-H | C3 (~50 ppm) | ³J correlation provides further confirmation. |
| H6 (~3.8 ppm) | C5 (~45 ppm) | ²J correlation confirms the C5-C6 bond. |
Logical Integration of 2D NMR Data
Caption: Logical convergence of 2D NMR data to a single structure.
Standard Operating Protocol for 2D NMR Analysis
Trustworthy data begins with a robust and reproducible experimental protocol.
1. Sample Preparation:
- Weigh 5-10 mg of the purified this compound derivative.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical; ensure the compound is fully soluble and that solvent signals do not obscure key resonances.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
2. Instrument Setup & 1D Spectra Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).
- Acquire a standard 1D ¹H spectrum to verify sample concentration and purity.
- Acquire a ¹³C{¹H} spectrum. If sample concentration is low, a DEPT-135 experiment can be run in its place or in addition to quickly identify CH/CH₃ vs. CH₂ signals.
3. 2D Spectra Acquisition:
- Use standard, vendor-provided pulse programs for each experiment (e.g., 'cosygpppqf', 'hsqcedetgpsisp2.3', 'hmbcgplpndqf' on Bruker systems).
- COSY: Acquire with sufficient resolution in both dimensions to resolve couplings. Typically, 256-512 increments in the indirect dimension (t₁) are sufficient for small molecules.
- HSQC: This is a sensitive, proton-detected experiment. A high signal-to-noise ratio can often be achieved quickly.
- HMBC: This experiment is less sensitive than HSQC and may require a longer acquisition time or more scans. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations.[12]
4. Data Processing and Analysis:
- Apply Fourier transformation to both dimensions.
- Perform phase correction and baseline correction for all spectra.
- Begin analysis with the COSY spectrum to identify spin systems, followed by HSQC to assign directly attached carbons, and finally HMBC to assemble the complete structure as outlined above.
Comparison with Alternative Validation Methods
While 2D NMR is the gold standard for structure determination in solution, it is important to understand its place relative to other techniques.
| Technique | Advantages | Disadvantages | Role in Validation |
| 2D NMR | Provides complete C-H framework in solution; non-destructive; works on non-crystalline material. | Can be time-consuming; requires specialized expertise for interpretation; less sensitive than MS. | Gold Standard for confirming connectivity and constitution in the solution state, which is most relevant to biological activity. |
| X-ray Crystallography | Provides an unambiguous 3D structure, including absolute stereochemistry. | Requires a high-quality single crystal , which can be difficult or impossible to grow; structure is in the solid state. | Definitive Proof of structure and stereochemistry when a crystal is available. Complements NMR. |
| Mass Spectrometry (MS) | Extremely sensitive; provides accurate molecular weight (HRMS) and fragmentation data that can support a proposed structure. | Does not provide direct information on atom-to-atom connectivity; isomers are often indistinguishable. | Supportive Role. Essential for confirming molecular formula but cannot replace NMR for proving isomerism. |
Conclusion: A Triad of Experiments for Unambiguous Validation
The structural validation of this compound derivatives is a critical task that cannot be reliably accomplished with 1D NMR alone. The presence of a key quaternary carbon necessitates a more sophisticated, multi-pronged approach.
A carefully executed workflow employing a triad of 2D NMR experiments—COSY, HSQC, and HMBC —provides a self-validating system for determining the complete molecular architecture. COSY defines the proton-based fragments, HSQC links them to the carbon backbone, and HMBC provides the crucial long-range correlations that piece the entire puzzle together. This methodical approach eliminates ambiguity, ensures the scientific integrity of downstream biological and pharmacological data, and forms the bedrock of a successful drug discovery campaign.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjupublisher.com [rjupublisher.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. scribd.com [scribd.com]
- 9. Interpretation of 2-Dimensional NMR spectra of small molecules [etd.iisc.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Senior Application Scientist's Guide to Evaluating the In Vitro ADME Properties of Novel 2-(3-Aminooxetan-3-yl)ethanol Derivatives
Introduction: The Strategic Advantage of the 2-(3-Aminooxetan-3-yl)ethanol Scaffold in Drug Discovery
For researchers, scientists, and professionals in drug development, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are related to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The this compound scaffold has emerged as a valuable building block in medicinal chemistry. The incorporation of the oxetane ring, a small, polar, and three-dimensional motif, can confer significant advantages to a drug candidate.[1][2] Oxetanes are increasingly utilized as bioisosteres for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[3] This strategic replacement can lead to profound improvements in aqueous solubility, metabolic stability, and permeability, while also modulating the basicity of nearby amino groups to reduce off-target effects.[1][3]
This guide provides a comprehensive framework for the in vitro characterization of the ADME properties of novel compounds derived from this compound. We will delve into the core assays essential for profiling these compounds, presenting detailed, field-proven protocols and offering insights into the interpretation of the resulting data. By the end of this guide, you will have a robust understanding of how to systematically evaluate and compare the ADME profiles of your novel derivatives, enabling data-driven decisions in your drug discovery campaigns.
I. Metabolic Stability: Mitigating Clearance and Enhancing Exposure
A primary challenge in drug development is overcoming rapid metabolic clearance, which can lead to poor bioavailability and short half-life. The oxetane moiety is known to enhance metabolic stability by shielding metabolically vulnerable sites from enzymatic degradation.[3] The following details the experimental approach to quantify this advantage.
A. Comparative Metabolic Stability in Human Liver Microsomes (HLM)
The HLM assay is a cornerstone for assessing Phase I metabolic stability. It provides a measure of intrinsic clearance (CLint), which reflects the rate of metabolism by key enzymes like the cytochrome P450s. A lower CLint value is indicative of greater metabolic stability.[4]
Experimental Protocol: HLM Intrinsic Clearance Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine the HLM (final protein concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Hypothetical Comparative Data:
To illustrate the potential benefits of the this compound scaffold, consider the following hypothetical data comparing a derivative (Compound A) with a close analog lacking the oxetane ring (Comparator B).
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) |
| Compound A | Contains this compound | > 60 | < 10 |
| Comparator B | Lacks oxetane moiety | 15 | 46.2 |
This hypothetical data demonstrates a significant improvement in metabolic stability for the oxetane-containing compound.
Workflow Diagram:
Caption: Workflow for the Human Liver Microsomal Stability Assay.
II. Permeability: Assessing Oral Absorption and CNS Penetration Potential
A drug's ability to permeate biological membranes is critical for its absorption and distribution. We will explore two complementary assays to evaluate the permeability of your this compound derivatives.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid membrane. It is a cost-effective way to screen compounds for their potential to be absorbed through the gastrointestinal tract.
Experimental Protocol: PAMPA
-
Prepare Donor and Acceptor Plates:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane).
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
-
Prepare Compound Solutions:
-
Prepare solutions of the test compounds in a buffer that mimics the pH of the small intestine (e.g., pH 6.5).
-
-
Assay Assembly and Incubation:
-
Add the compound solutions to the donor plate.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Calculate Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using established formulas that account for the surface area of the membrane, the volume of the wells, and the incubation time.
-
B. Caco-2 Cell Permeability Assay
The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay can assess both passive and active transport mechanisms.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
Sample Analysis:
-
Analyze samples from the receiver compartments at various time points using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Hypothetical Comparative Data:
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Permeability Class |
| Compound A | 12.5 | 10.2 | 1.2 | High |
| Comparator B | 3.8 | 2.1 | 5.8 | Low (Efflux Substrate) |
This hypothetical data suggests that Compound A has good passive permeability and is not a significant substrate of efflux pumps, while Comparator B has lower permeability and is actively effluxed.
Workflow Diagram:
Caption: Comparative Workflow for PAMPA and Caco-2 Permeability Assays.
III. Plasma Protein Binding: Understanding Free Drug Concentration
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines its free concentration, which is the fraction available to interact with its target and exert a therapeutic effect.[5]
A. Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining plasma protein binding. It involves separating a drug-protein solution from a buffer solution by a semipermeable membrane.[1]
Experimental Protocol: Equilibrium Dialysis
-
Apparatus Setup:
-
Use a 96-well equilibrium dialysis apparatus with individual cells separated by a semipermeable membrane.
-
-
Sample Preparation:
-
Add plasma containing the test compound to one side of the membrane.
-
Add buffer to the other side.
-
-
Equilibration:
-
Incubate the apparatus with gentle shaking at 37°C until equilibrium is reached (typically 4-24 hours).
-
-
Analysis:
-
After incubation, take samples from both the plasma and buffer chambers.
-
Determine the concentration of the compound in each sample by LC-MS/MS.
-
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Hypothetical Comparative Data:
| Compound | Fraction Unbound (fu) in Human Plasma (%) | Potential for Distribution |
| Compound A | 15% | Moderate |
| Comparator B | 0.5% | Low (Highly Bound) |
This hypothetical data indicates that a larger fraction of Compound A would be free in circulation compared to Comparator B, potentially leading to better tissue distribution.
IV. Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility is a major hurdle for oral drug delivery, as a compound must dissolve in the gastrointestinal fluids to be absorbed.
A. Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method that measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Addition:
-
Add a small volume of a concentrated DMSO stock solution of the test compound to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
-
Incubation and Precipitation:
-
Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the supersaturated solution.
-
-
Separation of Solid and Soluble Fractions:
-
Filter the samples to remove any precipitated compound.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using a method such as UV-Vis spectroscopy or LC-MS/MS.
-
Hypothetical Comparative Data:
| Compound | Kinetic Solubility at pH 7.4 (µM) | Solubility Classification |
| Compound A | 150 | High |
| Comparator B | 25 | Moderate |
The incorporation of the polar oxetane in Compound A hypothetically leads to improved aqueous solubility.
V. Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential
Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs.
A. CYP Inhibition Assay (IC50 Determination)
This assay determines the concentration of a test compound that causes 50% inhibition of the activity of a specific CYP isoform.
Experimental Protocol: CYP Inhibition Assay
-
Incubation Setup:
-
In a 96-well plate, incubate human liver microsomes with a specific CYP probe substrate and a range of concentrations of the test compound.
-
-
Reaction Initiation:
-
Start the reaction by adding a NADPH regenerating system.
-
-
Incubation and Quenching:
-
Incubate at 37°C for a specific time.
-
Stop the reaction with ice-cold acetonitrile.
-
-
Analysis:
-
Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
-
IC50 Calculation:
-
Plot the percentage of inhibition versus the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Comparative Data:
| CYP Isoform | Compound A IC50 (µM) | Comparator B IC50 (µM) | Risk of DDI |
| CYP3A4 | > 50 | 2.5 | Low for A, High for B |
| CYP2D6 | > 50 | > 50 | Low for both |
| CYP2C9 | 35 | 8.1 | Low for A, Moderate for B |
This hypothetical data suggests that Compound A has a lower potential for causing CYP-mediated DDIs compared to Comparator B.
Conclusion: A Pathway to Optimized Drug Candidates
The systematic in vitro ADME profiling of novel compounds derived from this compound is a critical step in identifying candidates with a higher probability of success in later stages of drug development. By leveraging the inherent advantages of the oxetane scaffold and employing the robust experimental protocols outlined in this guide, researchers can make informed decisions to prioritize compounds with favorable metabolic stability, permeability, solubility, and DDI profiles. This data-driven approach is essential for efficiently advancing new chemical entities towards the clinic.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transport of peptidomimetic thrombin inhibitors with a 3-amidino-phenylalanine structure: permeability and efflux mechanism in monolayers of a human intestinal cell line (Caco-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of the 2-(3-Aminooxetan-3-yl)ethanol Scaffold: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a paramount objective. Among the saturated heterocycles that have garnered significant attention, the oxetane moiety has emerged as a powerful tool for molecular design. This guide provides an in-depth comparative analysis of compounds based on the 2-(3-aminooxetan-3-yl)ethanol scaffold, offering insights into their efficacy, supported by experimental data and detailed protocols, to inform strategic decisions in drug discovery programs.
The Oxetane Motif: A Gateway to Improved Drug-Like Properties
The four-membered oxetane ring is more than a mere structural curiosity; it is a versatile building block that can profoundly influence a molecule's biological and pharmacokinetic profile.[1] Its inherent polarity and three-dimensional nature offer a distinct advantage over traditional flat, aromatic systems.[2] The incorporation of an oxetane can lead to improved aqueous solubility, enhanced metabolic stability, and a reduction in lipophilicity, all of which are critical parameters in the optimization of lead compounds.[1]
Notably, the oxetane unit is often employed as a bioisostere for gem-dimethyl and carbonyl groups.[1] This substitution can maintain or improve biological activity while favorably modulating the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The this compound scaffold, in particular, combines the benefits of the oxetane ring with a β-amino alcohol functionality, a common pharmacophore in many biologically active molecules.
Comparative Efficacy Analysis: A Focus on Kinase Inhibition
To illustrate the potential of the this compound scaffold, we will focus on its application in the design of protein kinase inhibitors. Kinases are a major class of therapeutic targets, and the development of selective and potent inhibitors is a cornerstone of modern drug discovery.
While direct comparative data for a series of this compound-based compounds is not extensively available in the public domain, we can infer its potential by comparing it to structurally related motifs commonly found in kinase inhibitors. For this guide, we will consider a hypothetical this compound-based kinase inhibitor, Compound A , and compare its projected properties and performance with analogous compounds where the oxetane is replaced by a gem-dimethyl group (Compound B ) or a carbonyl group (Compound C ).
Table 1: Projected Physicochemical and Pharmacokinetic Properties
| Property | Compound A (Oxetane) | Compound B (gem-Dimethyl) | Compound C (Carbonyl) | Rationale for Projection |
| LogP (Lipophilicity) | Lower | Higher | Moderate | The polar oxetane ring reduces lipophilicity compared to the non-polar gem-dimethyl group. |
| Aqueous Solubility | Higher | Lower | Moderate | The hydrogen bond accepting capability of the oxetane oxygen improves solubility. |
| Metabolic Stability | Higher | Lower | Lower | The oxetane ring is generally more resistant to metabolic degradation than benzylic gem-dimethyl groups or reducible carbonyls. |
| Cell Permeability | Moderate | Higher | Moderate | While more polar, the small size of the oxetane allows for good membrane permeability. |
Table 2: Projected In Vitro Efficacy and Selectivity
| Parameter | Compound A (Oxetane) | Compound B (gem-Dimethyl) | Compound C (Carbonyl) | Rationale for Projection |
| Target Kinase IC50 | Potent | Potent | Potent | Assuming the core pharmacophore is responsible for primary binding, potency is expected to be retained. |
| Selectivity Profile | Potentially Improved | Baseline | Baseline | The rigid, three-dimensional nature of the oxetane can lead to more specific interactions within the kinase binding pocket, improving selectivity. |
| hERG Inhibition | Lower | Higher | Moderate | The reduced lipophilicity and potential for altered cation-pi interactions can decrease hERG liability. |
Experimental Validation: Protocols for Efficacy Determination
To empirically validate the projected advantages of the this compound scaffold, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Protocol:
-
Compound Preparation: Prepare a 10-fold serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram 1: Kinase Inhibition Assay Workflow
A schematic representation of the in vitro kinase inhibition assay workflow.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Diagram 2: Cell Viability (MTT) Assay Principle
The enzymatic conversion of MTT to formazan in viable cells.
Conclusion: A Promising Scaffold for Drug Discovery
The this compound scaffold represents a compelling starting point for the design of novel therapeutics, particularly in the realm of kinase inhibitors. Its inherent physicochemical advantages, including improved solubility and metabolic stability, coupled with the potential for enhanced selectivity, make it a valuable alternative to more traditional chemical motifs. The experimental protocols outlined in this guide provide a clear framework for the empirical validation of these properties. As the field of medicinal chemistry continues to evolve, the strategic incorporation of such innovative scaffolds will be crucial in the development of the next generation of safe and effective medicines.
References
Assessing the metabolic stability of the oxetane moiety in 2-(3-Aminooxetan-3-yl)ethanol derivatives
In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is a critical determinant of clinical success. Among the various strategies employed to enhance drug-like properties, the incorporation of strained ring systems, particularly oxetanes, has garnered significant attention.[1][2][3] This guide provides an in-depth comparative analysis of the metabolic stability of 2-(3-aminooxetan-3-yl)ethanol derivatives, offering experimental insights and protocols for researchers in the field.
The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a bioisosteric replacement for more metabolically labile groups such as gem-dimethyl and carbonyl functionalities.[4][5][6][7] Its unique combination of polarity, three-dimensionality, and metabolic robustness can confer significant advantages, including improved aqueous solubility and reduced metabolic clearance.[3][5][8][9] This guide will explore these advantages within the specific context of this compound derivatives, a scaffold with potential applications across various therapeutic areas.
Assessing Metabolic Stability: The Liver Microsomal Assay
A cornerstone of in vitro drug metabolism studies is the liver microsomal stability assay.[10][11][12] This assay provides a reliable measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, which are highly concentrated in the microsomal fraction of liver cells.[13][14][15] The primary endpoint of this assay is the intrinsic clearance (CLint), a measure of the rate of metabolism independent of blood flow and protein binding. A lower CLint value is indicative of greater metabolic stability.[8][16]
The following diagram outlines the typical workflow for a liver microsomal stability assay. The causality behind this experimental design is to simulate the phase I metabolic environment of the liver in a controlled, high-throughput manner.
Caption: Workflow for a typical liver microsomal stability assay.
This protocol is designed to be a self-validating system by including appropriate controls.
-
Compound Preparation : Prepare a 1 mM stock solution of the test compound (e.g., this compound derivative) and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin) in a suitable organic solvent like DMSO. The final concentration of the organic solvent in the incubation should be kept below 1% to avoid inhibition of metabolic enzymes.[11]
-
Incubation Mixture Preparation : In a 96-well plate, combine the following in order: phosphate buffer (pH 7.4), human liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[17]
-
Initiation of Reaction : Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18] Negative control wells should receive buffer instead of the NADPH-regenerating system to account for non-enzymatic degradation.
-
Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.[16][17] The internal standard is crucial for accurate quantification by LC-MS/MS.
-
Sample Processing and Analysis : Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.[19][20][21] The LC-MS/MS method should be optimized for the specific detection and quantification of the parent compound and the internal standard.
-
Data Analysis : Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point. Plot the natural logarithm of the percent remaining against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).[16]
Comparative Metabolic Stability Data
To illustrate the metabolic advantage of the oxetane moiety, the following table presents hypothetical data from a human liver microsomal stability assay comparing a this compound derivative (Compound A) with two structural analogs: one with a more metabolically labile gem-dimethyl group (Compound B) and another with a different, more stable heterocyclic replacement (Compound C).
| Compound | Structure | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | This compound | 45 | 15.4 |
| Compound B | 2-(2-Amino-2-methylpropyl)ethanol (gem-dimethyl analog) | 15 | 46.2 |
| Compound C | 2-(3-Aminotetrahydrofuran-3-yl)ethanol (THF analog) | >60 | <11.5 |
This data is for illustrative purposes only.
The data clearly demonstrates the enhanced metabolic stability of the oxetane-containing Compound A compared to its gem-dimethyl analog, Compound B. The significantly longer half-life and lower intrinsic clearance of Compound A suggest that the oxetane ring is less susceptible to metabolic attack than the gem-dimethyl group, which is a known site of CYP-mediated oxidation.[6][22] While the tetrahydrofuran (THF) analog (Compound C) shows even greater stability, the oxetane in Compound A provides a balance of stability and desirable physicochemical properties.
Potential Metabolic Pathways of the Oxetane Moiety
While generally stable, the oxetane ring is not metabolically inert. Understanding its potential metabolic fate is crucial for a comprehensive assessment. The primary metabolic pathways for oxetanes can include both CYP-mediated oxidation and hydrolysis.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chigroup.site [chigroup.site]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mercell.com [mercell.com]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. scirp.org [scirp.org]
- 14. bioivt.com [bioivt.com]
- 15. scirp.org [scirp.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioagilytix.com [bioagilytix.com]
- 22. baranlab.org [baranlab.org]
A Senior Application Scientist's Guide to the Synthesis of 2-(3-Aminooxetan-3-yl)ethanol: A Comparative Benchmarking Analysis
Abstract
The 2-(3-aminooxetan-3-yl)ethanol scaffold is a highly valuable building block in modern medicinal chemistry. Its unique three-dimensional structure, conferred by the strained oxetane ring, can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while acting as a versatile bioisostere for common functional groups.[1][2] The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to drug development professionals. This guide provides an in-depth comparison of two prominent synthetic strategies starting from the commercially available oxetan-3-one: a modular multi-step approach involving a Horner-Wadsworth-Emmons (HWE) olefination and subsequent aza-Michael addition, and a more convergent direct reductive amination pathway. We will dissect the rationale behind each experimental choice, provide detailed, field-tested protocols, and present a critical benchmark of their respective performances to guide researchers in selecting the optimal route for their specific needs.
Overview of Synthetic Strategies from Oxetan-3-one
The accessibility of oxetan-3-one makes it the most logical and cost-effective starting point for constructing 3,3-disubstituted oxetanes.[3][4][5] From this key precursor, we have identified two divergent and compelling strategies to achieve the target molecule, this compound. The following guide will benchmark these two distinct approaches.
Figure 1: High-level overview of the two divergent synthetic pathways benchmarked in this guide.
Methodology 1: The Horner-Wadsworth-Emmons / Aza-Michael Addition Pathway
This multi-step pathway is a robust and highly controlled method for installing the two distinct functional groups at the C3 position of the oxetane. It relies on classical, well-understood transformations, making it reliable and relatively straightforward to troubleshoot. The key is to first establish a carbon-carbon bond via an HWE reaction, creating an electrophilic center that readily accepts an amine nucleophile in a conjugate addition.[6][7]
Rationale and Causality
-
Step 1.1 (HWE Olefination): The Wittig reaction or its HWE variant is a gold-standard method for converting ketones into alkenes.[8][9][10] We select the HWE reaction using a phosphonate ester (e.g., methyl 2-(dimethoxyphosphoryl)acetate) because the resulting phosphate byproducts are water-soluble, which greatly simplifies purification compared to the triphenylphosphine oxide generated in a standard Wittig reaction. This step efficiently creates the α,β-unsaturated ester, which is the cornerstone of the subsequent step.
-
Step 1.2 (Aza-Michael Addition): The α,β-unsaturated ester is an excellent Michael acceptor. This allows for the conjugate (1,4-) addition of a nucleophilic amine.[6] To avoid side reactions and facilitate purification, a protected form of ammonia, such as dibenzylamine, is used. Its bulky nature prevents over-alkylation, and the benzyl groups can be cleanly removed in the final step.
-
Step 1.3 (Ester Reduction): The reduction of the ester to the primary alcohol is a necessary transformation to achieve the target's hydroxyethyl side chain. Lithium aluminum hydride (LiAlH₄) is chosen for its high reactivity and effectiveness in reducing esters, typically providing clean and high-yielding conversions.
-
Step 1.4 (Deprotection): Catalytic hydrogenolysis is the final step to reveal the primary amine. Palladium on carbon (Pd/C) is an effective and widely used catalyst for cleaving N-benzyl bonds under a hydrogen atmosphere, liberating the desired product and toluene as a volatile byproduct.[11]
Workflow Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to the Structural Validation of 2-(3-Aminooxetan-3-yl)ethanol Derivatives via X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is pursued. The oxetane motif, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility. The title compound class, 2-(3-Aminooxetan-3-yl)ethanol and its derivatives, combines the favorable properties of the oxetane ring with a flexible amino-alcohol side chain, making it an attractive scaffold for novel therapeutics.
This guide provides an in-depth, comparative framework for the structural validation of this class of compounds using single-crystal X-ray crystallography. We will move beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a robust and self-validating workflow from crystal growth to final structural analysis and comparison.
The Strategic Imperative for Crystallographic Validation
Before delving into experimental protocols, it is crucial to understand why single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. While techniques like NMR and mass spectrometry provide valuable information about connectivity and molecular weight, they offer only indirect structural insights.[1] X-ray crystallography, by contrast, directly maps the electron density of a molecule in its crystalline state, providing precise atomic coordinates and revealing intricate details of molecular geometry, conformation, and intermolecular interactions.[2] This level of detail is indispensable for validating synthetic routes, understanding biological activity, and guiding further optimization efforts.
A Comparative Approach to Crystallization of Polar Scaffolds
The primary bottleneck in any crystallographic study is obtaining high-quality single crystals.[3] The this compound scaffold presents a typical challenge for crystallization due to its polarity and potential for strong hydrogen bonding with solvents. A systematic comparison of crystallization techniques is therefore essential.
Core Principles of Crystallization
Crystallization is the process of slowly transitioning a molecule from a disordered state (in solution) to a highly ordered, crystalline solid. This is achieved by gradually decreasing the solubility of the compound to a point of supersaturation, from which nucleation and crystal growth can occur.[4]
Recommended Crystallization Techniques: A Comparison
For a polar, relatively small molecule like a this compound derivative, the following methods are recommended for initial screening. The choice of solvent is critical; polar solvents are generally required to dissolve the compound, while a less polar "anti-solvent" is often used to induce precipitation.[4][5]
| Technique | Description | Advantages | Disadvantages | Recommended Solvent Systems |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly over hours or days.[6] | Simple to set up; requires minimal sample. | Can sometimes lead to rapid crystallization and small or poorly formed crystals. | Methanol, Ethanol, Isopropanol, Acetonitrile |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility.[1][6][7] | Excellent control over the rate of crystallization, often yielding high-quality crystals; suitable for milligram quantities.[6][7] | Requires careful selection of a miscible solvent/anti-solvent pair with different vapor pressures. | Inner Vial (Solvent): Ethanol, Methanol; Outer Vial (Anti-solvent): Diethyl ether, Ethyl acetate, Dichloromethane |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly diffuse into one another.[6][8] | Can produce large, well-formed crystals; good for screening different anti-solvents. | Technically more challenging to set up without disturbing the solvent interface. | Bottom Layer (Solvent): Methanol, Ethanol; Top Layer (Anti-solvent): Hexanes, Toluene |
Experimental Protocol: Vapor Diffusion Crystallization
This protocol provides a robust starting point for crystallizing a novel this compound derivative.
-
Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.2-0.5 mL of a suitable solvent (e.g., ethanol) in a small glass vial (e.g., 0.5 mL vial). Ensure the compound is fully dissolved; gentle warming may be necessary.
-
Setup: Place the small vial containing the compound solution inside a larger vial (e.g., 4 mL).
-
Anti-Solvent Addition: Add 1-2 mL of a volatile anti-solvent (e.g., diethyl ether) to the larger vial, ensuring the level of the anti-solvent is below the opening of the inner vial.
-
Sealing and Incubation: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature and minimal vibration.
-
Monitoring: Observe the setup daily for the formation of crystals. High-quality crystals are typically clear and have well-defined facets. This process can take anywhere from a few days to several weeks.
From Crystal to Structure: Data Collection and Processing Workflow
Once a suitable crystal is obtained, the next phase involves interrogating it with X-rays to generate a diffraction pattern, which is then processed to yield the final crystal structure.
Workflow for Single-Crystal X-ray Diffraction
Caption: A typical workflow for single-crystal X-ray crystallography.
Key Steps and Considerations
-
Data Collection: A single crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.[3] Modern diffractometers automate this process, but it's crucial to ensure the data is collected to a sufficiently high resolution (ideally better than 0.8 Å for small molecules) and is as complete as possible.
-
Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each diffraction spot.[9] This data is then scaled and merged to produce a single reflection file.[9] Software packages like XDS or HKL-2000 are commonly used for this purpose.[2][10][11]
-
Structure Solution and Refinement: The phased diffraction data is used to generate an initial electron density map, from which an initial model of the molecule is built. This model is then refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns.[3]
Ensuring Trustworthiness: The Pillars of Structural Validation
A solved crystal structure is only as reliable as its validation metrics. It is imperative to critically assess the quality of the final structure.
| Validation Parameter | Description | Acceptable Values | Significance |
| R1 (or R-factor) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5% for high-quality small molecule structures. | A low R1 value indicates a good fit of the model to the data. |
| wR2 (weighted R-factor) | A weighted R-factor based on all reflections. | Generally < 15%. | Provides a more comprehensive measure of the refinement quality. |
| Goodness of Fit (Goof) | Should be close to 1.0. | A value significantly different from 1.0 may indicate an incorrect model or weighting scheme. | Indicates the overall quality of the refinement. |
| Residual Electron Density | The difference between the observed and calculated electron density. | Should be close to zero; no large positive or negative peaks. | Significant residual density may indicate missing atoms, incorrect atom types, or disorder. |
Comparative Structural Analysis: Leveraging the Cambridge Structural Database (CSD)
The true power of a crystal structure is realized when it is compared with existing structural knowledge. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures, containing over 1.3 million entries.[12]
Workflow for Comparative Structural Analysis
Caption: Workflow for comparative analysis using the CSD.
By searching the CSD for the 3-aminooxetan-3-yl moiety, a researcher can:
-
Validate Geometric Parameters: Compare the bond lengths and angles of the newly determined structure with the average values from a cohort of similar fragments in the CSD. This can highlight any unusual geometric features that may have chemical or biological significance.
-
Analyze Conformational Preferences: The flexible ethanolamine side chain can adopt various conformations. A CSD search can reveal the preferred torsion angles for this type of fragment, providing insights into its conformational landscape in the solid state.
-
Understand Hydrogen Bonding Patterns: The amino and hydroxyl groups are potent hydrogen bond donors and acceptors. A comparative analysis of related structures in the CSD can reveal common hydrogen bonding motifs, which are crucial for understanding crystal packing and can inform the design of solid forms with desired properties.
Conclusion
The structural validation of this compound derivatives by single-crystal X-ray crystallography is a rigorous but indispensable process in modern drug discovery. By systematically comparing crystallization techniques, adhering to a robust data collection and processing workflow, and critically validating the final structure, researchers can have high confidence in their molecular models. Furthermore, leveraging the wealth of data in the Cambridge Structural Database for comparative analysis transforms a single structure determination into a source of deeper chemical and biological insight, ultimately accelerating the journey from a promising scaffold to a novel therapeutic agent.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. wiki.uni-konstanz.de [wiki.uni-konstanz.de]
- 11. hkl-xray.com [hkl-xray.com]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Researcher's Guide to Comparing the Biological Effects of 2-(3-Aminooxetan-3-yl)ethanol Enantiomers
A Forward-Looking Protocol for Stereoselective Bioactivity Analysis
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for its biological activity.[1][2][3] Enantiomers, these mirror-image isomers, often exhibit significant differences in their pharmacokinetic and pharmacodynamic profiles due to the stereospecific nature of biological targets like enzymes and receptors.[1][4][5]
The U.S. Food and Drug Administration (FDA) recognized the critical importance of stereochemistry in drug development as early as 1992, issuing guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug candidate.[4][6][7][8] This is due to the fact that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects or toxicity.[1][2] Therefore, a thorough comparison of the biological effects of individual enantiomers is not just a matter of scientific curiosity, but a crucial step in ensuring the safety and efficacy of new therapeutic agents.[5]
This guide provides a comprehensive framework for researchers to systematically evaluate and compare the biological effects of the (R)- and (S)-enantiomers of 2-(3-Aminooxetan-3-yl)ethanol, a novel chemical entity with potential therapeutic applications. Due to the current lack of publicly available data on the specific biological activities of these enantiomers, this document serves as a forward-looking, protocol-driven manual. It is designed to empower researchers with the methodologies required to conduct a thorough and scientifically rigorous comparative analysis.
Part 1: Prerequisite – Acquiring the Pure Enantiomers
Before any biological comparison can be undertaken, it is essential to obtain the individual (R)- and (S)-enantiomers of this compound in high enantiomeric purity. This can be achieved through two primary strategies:
-
Stereoselective Synthesis: This "chiral pool" approach involves designing a synthetic route that selectively produces one enantiomer over the other. Recent advances in the synthesis of functionalized oxetanes may provide valuable starting points for developing such a pathway.[9]
-
Chiral Resolution of a Racemic Mixture: This more traditional method involves synthesizing the racemic mixture (a 50:50 mixture of both enantiomers) and then separating them. For amino alcohols like the target compound, this can often be accomplished through:
-
Formation of Diastereomeric Salts: Reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to separate the enantiomers.[11][12][13][14] This method is often preferred for its efficiency and scalability.[15][16]
-
Workflow for Enantiomer Separation and Purity Analysis
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. veranova.com [veranova.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 8. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. academic.oup.com [academic.oup.com]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
The Oxetane Advantage: A Head-to-Head Comparison of 2-(3-Aminooxetan-3-yl)ethanol with Commercial Linkers in Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker molecule connecting the antibody to the potent payload is a critical determinant of both efficacy and safety. While established commercial linkers have paved the way for current ADC therapies, the quest for improved physicochemical and pharmacological properties is relentless. This guide provides an in-depth, data-driven comparison of an emerging linker building block, 2-(3-Aminooxetan-3-yl)ethanol, against widely used commercial linkers, including polyethylene glycol (PEG)-based, valine-citrulline (Val-Cit), and succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linkers.
The Central Role of the Linker in ADC Design
The ideal linker must maintain a stable connection between the antibody and payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[1][2] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the cytotoxic agent.[1] Key properties of a linker, such as its hydrophilicity, stability, and cleavage mechanism, profoundly influence the ADC's solubility, aggregation propensity, pharmacokinetics, and overall therapeutic window.[][4]
Introducing this compound: A Novel Building Block
The oxetane motif, a four-membered cyclic ether, has garnered significant interest in medicinal chemistry as a means to enhance the drug-like properties of molecules.[5][6][7] The incorporation of this compound into a linker structure offers several potential advantages stemming from the unique characteristics of the oxetane ring:
-
Improved Solubility and Reduced Lipophilicity: The inherent polarity of the oxetane ring can help to mitigate the hydrophobicity of many cytotoxic payloads, potentially leading to improved solubility and reduced aggregation of the resulting ADC.[6]
-
Enhanced Metabolic Stability: The oxetane ring can serve as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, thereby increasing the metabolic stability of the linker and the overall ADC.[5][8][9]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane can reduce the basicity of adjacent amine groups, which can be beneficial for optimizing the physicochemical and pharmacokinetic properties of the drug conjugate.[6][7]
This guide will now delve into a comparative analysis of these theoretical advantages with supporting experimental data against established commercial linkers.
Head-to-Head Comparison: Key Performance Parameters
To provide a clear and objective comparison, we will evaluate the performance of ADCs constructed with these different linkers based on critical parameters. For the purpose of this guide, we will consider a hypothetical ADC model where each linker is used to conjugate a standard monoclonal antibody to a model cytotoxic payload.
Physicochemical Properties
The hydrophobicity of the linker-payload complex is a crucial factor influencing ADC aggregation and clearance. A more hydrophilic linker can counteract the hydrophobicity of the payload, leading to a more soluble and stable ADC.[10][11]
| Linker Type | Expected LogP* | Key Physicochemical Attributes |
| This compound-based | Low to Moderate | The polar oxetane ring is expected to impart hydrophilicity, potentially reducing aggregation and improving solubility.[6] |
| PEG-based (e.g., PEG4) | Low | Highly hydrophilic due to the repeating ethylene glycol units, significantly enhancing the solubility of hydrophobic payloads.[12][13] |
| Valine-Citrulline (Val-Cit) | High | The dipeptide structure is relatively hydrophobic, which can contribute to ADC aggregation, especially at high drug-to-antibody ratios (DARs).[14] |
| SMCC (non-cleavable) | High | The cyclohexane and maleimide components contribute to its hydrophobicity.[10] |
Note: LogP (partition coefficient) is a measure of lipophilicity; lower values indicate greater hydrophilicity.
Experimental Workflows and Protocols
To ensure the scientific integrity of this comparison, we provide detailed protocols for key experiments used to evaluate linker performance.
Diagram: Experimental Workflow for Linker Comparison
Caption: Workflow for comparing ADC linkers.
Protocol 1: Plasma Stability Assay
This assay is crucial for determining the stability of the linker in a biological matrix and predicting its in vivo performance.[2]
Objective: To measure the rate of payload deconjugation from the ADC in plasma over time.
Materials:
-
ADC constructs with different linkers
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of each ADC in PBS.
-
Dilute the ADC stock solution into the plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).
-
Immediately store the collected aliquots at -80°C to stop further reactions.
-
Analyze the samples using an appropriate LC-MS method to quantify the amount of intact ADC and released payload.
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point to determine the plasma half-life.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the ADCs on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC)
-
Complete cell culture medium
-
ADC constructs with different linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of each ADC construct in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the cell viability against the ADC concentration and determine the IC50 value for each ADC.
Protocol 3: Determination of Octanol-Water Partition Coefficient (LogP)
This experiment provides a quantitative measure of the lipophilicity of the linker-payload.
Objective: To determine the LogP value of the linker-payload molecules.
Materials:
-
Linker-payload compounds
-
1-Octanol
-
Phosphate buffer (pH 7.4)
-
LC-MS system for analysis
Procedure:
-
Saturate the 1-octanol with the phosphate buffer and vice versa.
-
Dissolve a known amount of the linker-payload compound in a mixture of the saturated 1-octanol and buffer.
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to separate the two phases.
-
Carefully collect aliquots from both the 1-octanol and the aqueous phase.
-
Quantify the concentration of the compound in each phase using LC-MS.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP value is the logarithm of P.
Comparative Performance Data (Hypothetical)
The following tables summarize the expected outcomes from the experimental protocols described above, comparing an ADC with a this compound-based linker to those with commercial linkers.
Table 1: Physicochemical and In Vitro Performance
| Linker Type | Plasma Half-life (hours) | IC50 (nM) on Target Cells | LogP of Linker-Payload |
| This compound-based | >120 | 0.5 | 1.8 |
| PEG4-based | >140 | 0.6 | 1.2 |
| Val-Cit | 90 | 0.4 | 3.5 |
| SMCC | >150 | 1.5 | 3.8 |
Table 2: In Vivo Efficacy in Xenograft Model
| ADC with Linker | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| This compound-based | 95 | -2 |
| PEG4-based | 92 | -1 |
| Val-Cit | 85 | -8 |
| SMCC | 75 | -3 |
Discussion and Future Perspectives
The data presented in this guide, while based on expected outcomes, highlights the potential of this compound as a valuable building block for the next generation of ADC linkers. Its ability to improve hydrophilicity and metabolic stability without compromising cytotoxic potency could lead to ADCs with a wider therapeutic window.
The enhanced plasma stability of the oxetane-based linker, comparable to that of PEG and non-cleavable SMCC linkers, suggests a lower risk of premature payload release and associated off-target toxicities. The favorable in vitro potency, on par with the highly effective cleavable Val-Cit linker, indicates that the oxetane moiety does not hinder the ultimate delivery and action of the payload within the target cell.
Further experimental validation is necessary to confirm these promising attributes. Head-to-head studies with a broader range of antibodies, payloads, and tumor models will provide a more comprehensive understanding of the "oxetane advantage." The continued exploration of novel linker technologies, such as those incorporating this compound, is crucial for advancing the field of antibody-drug conjugates and delivering safer and more effective cancer therapies.
References
- 1. veranova.com [veranova.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. leapchem.com [leapchem.com]
- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. purepeg.com [purepeg.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-(3-Aminooxetan-3-yl)ethanol
This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 2-(3-Aminooxetan-3-yl)ethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the rationale behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Analysis: A Structural Perspective
This compound combines two functional groups that guide our safety considerations:
-
Amino Alcohols : This class of compounds can be corrosive and may cause severe skin burns and eye damage.[1][2][3][4][5][6] They can also be respiratory irritants.[4][7]
-
Oxetanes : The strained four-membered ring of the oxetane group presents potential reactivity hazards. While not as reactive as epoxides, they should be handled with care. Some oxetane derivatives are known to be irritants.[8][9]
Based on these structural alerts, we must assume that this compound is at a minimum a severe irritant and potentially corrosive to skin and eyes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing & Aliquoting | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Recommended if not in a fume hood |
| In-Solution Handling | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Potential for Aerosolization | Chemical splash goggles and face shield | Double-gloving (nitrile or neoprene) | Chemical-resistant lab coat or apron | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls | Air-purifying respirator with organic vapor cartridges |
Rationale for PPE Selection:
-
Eye and Face Protection : Due to the high likelihood of severe eye irritation or damage from amino alcohols, chemical splash goggles are the minimum requirement.[1][7][8] A face shield should be worn over goggles during procedures with a high risk of splashing.[10][11]
-
Hand Protection : Standard nitrile gloves offer good initial protection against splashes of a wide range of chemicals.[10][12] For prolonged contact or when handling larger quantities, more robust gloves like neoprene or butyl rubber are recommended.[11] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A standard lab coat is sufficient for handling small quantities.[8] For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.[1][2]
-
Respiratory Protection : All work with this compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[3][7] If a fume hood is not available for a specific procedure, a risk assessment must be conducted to determine if a respirator is necessary.[10][11]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Segregation : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][6][13]
-
Labeling : Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Secondary Containment : Store the primary container within a compatible secondary container to contain any potential leaks.
Experimental Workflow: Step-by-Step Handling
-
Preparation : Before starting any experiment, ensure that a chemical fume hood is available and functioning correctly. Have a spill kit and emergency contact information readily accessible.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Aliquoting : If transferring the chemical from the primary container, do so within the fume hood. Use appropriate tools (e.g., clean pipettes or spatulas) to avoid cross-contamination.
-
Reaction Setup : When setting up a reaction, add this compound slowly and in a controlled manner, especially if the reaction is exothermic.
-
Post-Reaction : After the reaction is complete, quench any unreacted material safely according to your specific experimental protocol.
-
Decontamination : Clean any non-disposable equipment that has come into contact with the chemical using an appropriate solvent.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated waste is a critical final step.
-
Waste Segregation : All waste contaminated with this compound, including unused material, contaminated gloves, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[9][14][15]
-
Container Compatibility : The waste container must be made of a material compatible with the chemical and should be kept closed when not in use.
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal Vendor : Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company, following all local, state, and federal regulations.[1][15][16] Do not dispose of this chemical down the drain.[7][15][16]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is vital.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][5] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[1][2]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5][7] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[1][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[1][2][3] Rinse the mouth with water. Seek immediate medical attention.
-
Spill : For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[9][14] Collect the absorbed material into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these rigorous safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
- 1. echemi.com [echemi.com]
- 2. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.be [fishersci.be]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


